L-LEUCINE (1-13C)
Description
BenchChem offers high-quality L-LEUCINE (1-13C) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-LEUCINE (1-13C) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
132.17 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: L-LEUCINE (1-13C) in Metabolic Research
Executive Summary
L-Leucine (1-13C) is a stable isotope tracer that serves as the "gold standard" substrate for quantifying in vivo protein kinetics and branched-chain amino acid (BCAA) oxidation . Unlike radioisotopes, it is non-radioactive and safe for use in vulnerable populations, including neonates and the elderly. Its utility hinges on the specific labeling of the carboxyl carbon (C1), which is uniquely released as
Part 1: Physicochemical Properties & Tracing Mechanism
Why L-Leucine (1-13C)?
Leucine is an essential BCAA and a potent regulator of the mTORC1 signaling pathway, making it a proxy for overall protein metabolism. The choice of the 1-13C (carboxyl) label is mechanistic, not arbitrary.
-
Reversible Transamination: L-Leucine (1-13C) enters the cell and is reversibly transaminated to
-ketoisocaproate (1-13C) ( -KIC). The label remains intact. -
Irreversible Decarboxylation: The
-KIC enters the mitochondria. The branched-chain -keto acid dehydrogenase (BCKDH) complex catalyzes the decarboxylation of -KIC.-
Crucial Step: The C1 carboxyl group is cleaved and released as
CO . -
Result: The remaining carbon skeleton (Isovaleryl-CoA) loses the label. Therefore, any
C detected in breath CO represents oxidized leucine, while C remaining in the tissue represents leucine incorporated into protein.
-
The Reciprocal Pool Model
A critical challenge in protein synthesis research is determining the enrichment of the true precursor pool (leucyl-tRNA), which is difficult to sample directly. Research validates that plasma
Visualization: Metabolic Fate of L-Leucine (1-13C)[1][2]
Caption: The metabolic bifurcation of L-Leucine (1-13C). The tracer either incorporates into protein or undergoes transamination to
Part 2: Core Application – Fractional Synthesis Rate (FSR)
The primary application of L-Leucine (1-13C) is measuring the Fractional Synthesis Rate (FSR) of muscle or whole-body protein. This quantifies the percentage of the protein pool that is renewed per unit of time (typically %/hour).
Experimental Protocol: Primed Constant Infusion
This protocol establishes a steady-state isotopic enrichment in the plasma, allowing for precise calculation of flux.
Phase 1: Preparation & Background
-
Subject State: Post-absorptive (fasted) or fed state, depending on study design.
-
Catheterization:
-
Arm A (Antecubital): Tracer infusion.[1]
-
Arm B (Hand/Wrist): Heated hand technique ("arterialized" venous blood) for sampling.
-
-
Baseline Sampling: Collect breath samples (into vacutainers) and blood samples to establish background
C abundance.
Phase 2: Tracer Administration
-
Priming Dose: Administer a bolus of L-Leucine (1-13C) (e.g., 1.0 mg/kg) to rapidly raise the plasma enrichment to the target level.
-
Bicarbonate Prime: Simultaneously administer NaH
CO to prime the body's bicarbonate pool, ensuring immediate equilibration of the breath CO signal.
-
-
Constant Infusion: Immediately follow with a continuous infusion (e.g., 1.0 mg/kg/h) for 3–6 hours.
Phase 3: Sampling & Biopsy
-
Steady State: Typically achieved after 60–90 minutes.
-
Blood/Breath: Collect samples every 30 minutes to confirm isotopic plateau (steady state).
-
Muscle Biopsies:
-
Biopsy 1: ~120 mins (Equilibrium baseline).
-
Biopsy 2: ~240–360 mins (Post-incorporation).
-
Note: The rise in protein-bound
C between Biopsy 1 and 2 determines the synthesis rate.
-
Visualization: Infusion Protocol Workflow
Caption: Timeline for a standard stable isotope infusion study. Biopsies are bracketed within the steady-state infusion window to measure linear incorporation.
Part 3: Data Analysis & Calculation
To ensure scientific integrity, calculations must use the correct precursor enrichment.
Fractional Synthesis Rate (FSR) Equation
The standard equation (Precursor-Product Method) is:
| Variable | Definition | Measurement Method |
| Change in enrichment of protein-bound leucine. | GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry) of hydrolyzed muscle tissue. | |
| Enrichment of the precursor pool at steady state. | GC-MS of plasma | |
| Time interval between biopsies (hours). | Experimental timer. |
Whole Body Oxidation
Calculated using breath enrichment:
-
Requires correction for the recovery of labeled CO
(typically ~0.81 recovery factor in humans) to account for CO retention in the bone/bicarbonate pool.
Part 4: Metabolic Breath Testing (Non-Invasive)
For populations where biopsies are not feasible (e.g., pediatric metabolic disorders like MSUD), L-Leucine (1-13C) is used in oral breath tests.[2]
-
Application: Assessing mitochondrial function and BCAA oxidative capacity.
-
Readout: The rate of
CO appearance in breath ("Dose Recovered") correlates with liver function and BCKDH activity. -
Clinical Relevance: Used to monitor efficacy of dietary management in Maple Syrup Urine Disease (MSUD).
Part 5: Scientific Integrity & Safety (E-E-A-T)
Quality Control Standards
-
Tracer Purity: Must be pharmaceutical grade (GMP) for human use, typically >99 atom%
C to minimize background noise. -
Sterility: Solutions for infusion must be passed through a 0.22
m filter and tested for pyrogens.
Self-Validating Checks
A valid experiment must show:
-
Linear Enrichment: Plasma
-KIC enrichment must remain flat (slope 0) during the steady state. -
Linear Incorporation: If three biopsies are taken, the protein enrichment should increase linearly over time.
References
-
Matthews, D. E., et al. (1980).[8] "Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine." American Journal of Physiology-Endocrinology and Metabolism. Link
- Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.
-
Smith, K., et al. (2011). "Disassociation between the effects of amino acids and insulin on signaling, ubiquitin ligases, and protein turnover in human muscle." American Journal of Physiology.[7] Link
-
Ghoos, Y., et al. (1998). "13C protein breath tests." Gut. Link
-
Wilkinson, D. J., et al. (2013). "Effects of leucine and its metabolite
-hydroxy- -methylbutyrate on human skeletal muscle protein metabolism." The Journal of Physiology. Link
Sources
- 1. ALTERNATIVE EQUATIONS FOR WHOLE-BODY PROTEIN SYNTHESIS AND FOR FRACTIONAL SYNTHETIC RATES OF PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of whole body L-leucine oxidation by noninvasive L-[1-13C]leucine breath tests: a reappraisal in patients with maple syrup urine disease, obligate heterozygotes, and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. 13C protein breath tests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-3C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dynamics of Life: An In-depth Technical Guide to L-Leucine (1-¹³C) as a Metabolic Tracer for Protein Synthesis
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the application of L-leucine (1-¹³C) as a metabolic tracer to quantify protein synthesis. It moves beyond a simple recitation of protocols to provide a deep understanding of the underlying principles, experimental design considerations, and data interpretation, empowering users to confidently and accurately measure the dynamic process of protein turnover.
The Foundational Principles: Unveiling Protein Dynamics with Stable Isotopes
The proteins within a biological system are not static entities; they are in a constant state of flux, a dynamic equilibrium of synthesis and degradation.[1] This process, known as protein turnover, is fundamental to cellular maintenance, adaptation to stimuli, and overall organismal health. To quantify this dynamic state, we employ stable isotope tracers, non-radioactive molecules that can be introduced into a biological system to track the fate of specific atoms.[2]
L-leucine, an essential branched-chain amino acid (BCAA), is a cornerstone of these studies for several key reasons:
-
Essentiality: As an essential amino acid, L-leucine cannot be synthesized de novo by mammals, meaning its primary fate upon entering the free amino acid pool is either incorporation into new proteins or catabolism.[3]
-
Abundant in Protein: Leucine is one of the most abundant amino acids in proteins, making its incorporation a robust indicator of overall protein synthesis.
-
Metabolic Fate: A significant portion of available leucine is directed towards protein synthesis, with the remainder being catabolized.[3] This well-defined metabolic pathway simplifies tracer modeling.
-
mTORC1 Activation: Leucine is a potent activator of the mTORC1 signaling pathway, a central regulator of protein synthesis.[4]
By introducing L-leucine labeled with a stable isotope of carbon, ¹³C, at the first carbon position (L-leucine (1-¹³C)), we create a tracer that is biochemically indistinguishable from its unlabeled counterpart but can be differentiated by its mass using mass spectrometry.[2] The rate at which this labeled leucine is incorporated into newly synthesized proteins provides a direct and quantitative measure of protein synthesis.[3]
The Metabolic Journey of L-Leucine (1-¹³C): From Infusion to Incorporation
Understanding the metabolic fate of the tracer is critical for accurate experimental design and data interpretation. The journey of L-leucine (1-¹³C) can be visualized as a series of interconnected pools.
Caption: Metabolic fate of L-leucine (1-¹³C) tracer.
The infused L-leucine (1-¹³C) enters the plasma pool and is then transported into the intracellular free amino acid pool. From here, it can be incorporated into newly synthesized proteins, a process that is the primary focus of our measurement. Concurrently, unlabeled leucine is released into this pool from the breakdown of existing proteins. A portion of the intracellular leucine is also subject to catabolism. The enrichment of the tracer in the precursor pool (intracellular free amino acid pool) and the product pool (newly synthesized protein) over time is the basis for calculating the rate of protein synthesis.
Experimental Design and Protocols: A Practical Guide
The choice of experimental model—in vivo, ex vivo, or in vitro—depends on the specific research question. Each has its own set of advantages and considerations.
In Vivo Studies: Human and Animal Models
In vivo studies provide the most physiologically relevant data, reflecting the complex interplay of systemic and local factors that regulate protein metabolism.
Table 1: Key Parameters for In Vivo L-Leucine (1-¹³C) Infusion Studies
| Parameter | Human Studies | Animal Models (Rodent) | Key Considerations |
| Tracer Dose | Priming dose: ~1 mg/kg; Continuous infusion: ~1 mg/kg/hr | Priming dose: ~4 mg/kg; Continuous infusion: ~4 mg/kg/hr | The goal is to achieve a steady-state enrichment in the plasma and precursor pools. |
| Infusion Duration | 2 - 6 hours | 1 - 4 hours | Sufficient time must be allowed for measurable incorporation of the tracer into protein. |
| Precursor Pool Sampling | Plasma (via blood draw), muscle biopsy (for intracellular enrichment) | Plasma (via tail vein or cardiac puncture), tissue biopsy | Plasma α-ketoisocaproate (KIC) enrichment is often used as a surrogate for intracellular leucine enrichment.[5] |
| Product Pool Sampling | Muscle biopsy, other tissue biopsies | Tissue harvest (muscle, liver, etc.) | Multiple biopsies over time allow for the calculation of a fractional synthesis rate. |
-
Subject Preparation: Subjects should be fasted overnight to establish a baseline metabolic state. An intravenous catheter is placed in one arm for tracer infusion and another in the contralateral arm for blood sampling.
-
Priming Dose: A bolus injection of L-leucine (1-¹³C) is administered to rapidly enrich the body's free amino acid pools.
-
Continuous Infusion: Immediately following the priming dose, a continuous infusion of L-leucine (1-¹³C) is initiated and maintained at a constant rate for the duration of the study.[6]
-
Blood Sampling: Blood samples are collected at regular intervals (e.g., every 30-60 minutes) to monitor plasma tracer enrichment.
-
Tissue Biopsy: A baseline tissue biopsy (e.g., from the vastus lateralis muscle) is taken before the infusion begins. A second biopsy is taken at the end of the infusion period.
-
Sample Processing: Blood is centrifuged to separate plasma. Tissue samples are immediately frozen in liquid nitrogen and stored at -80°C until analysis.
Caption: In vivo primed, continuous infusion workflow.
Ex Vivo Studies: Preserving Tissue Architecture
Ex vivo studies using tissue explants offer a bridge between in vivo complexity and in vitro control, allowing for the study of tissue-specific metabolism in a controlled environment.[7]
-
Tissue Harvest: Fresh tissue is obtained and immediately placed in ice-cold incubation medium.
-
Tissue Preparation: The tissue is carefully dissected into small, uniform pieces to ensure adequate nutrient and tracer diffusion.
-
Incubation: Tissue explants are placed in a temperature-controlled incubation chamber with oxygenated medium containing L-leucine (1-¹³C).
-
Time Course: Samples of the incubation medium and tissue are collected at various time points.
-
Sample Processing: Medium samples are stored for precursor enrichment analysis. Tissue samples are washed and snap-frozen for analysis of protein-bound tracer.
In Vitro Studies: Cellular-Level Insights
Cell culture models provide a highly controlled system to investigate the molecular mechanisms of protein synthesis.
Table 2: Key Parameters for In Vitro L-Leucine (1-¹³C) Labeling in Cell Culture
| Parameter | Recommended Range | Key Considerations |
| Tracer Concentration | 100 - 500 µM | Should be sufficient to enrich the intracellular pool without altering cell physiology. |
| Labeling Duration | 1 - 24 hours | Dependent on the protein synthesis rate of the cell type and the specific research question. |
| Cell Lysis | RIPA buffer or similar | Must efficiently extract total protein. |
| Protein Hydrolysis | 6N HCl at 110°C for 24 hours | Complete hydrolysis is crucial for accurate measurement of amino acid enrichment. |
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in a logarithmic growth phase during the experiment.
-
Medium Exchange: Replace the standard culture medium with a medium containing a known concentration of L-leucine (1-¹³C).
-
Incubation: Incubate the cells for the desired labeling period.
-
Cell Harvest: Wash the cells with ice-cold PBS, then lyse the cells to extract proteins.
-
Protein Precipitation and Hydrolysis: Precipitate the protein from the lysate (e.g., with trichloroacetic acid), then hydrolyze the protein pellet to release individual amino acids.
Analytical Methodologies: Detecting the ¹³C Label
The cornerstone of tracer studies is the ability to accurately measure the enrichment of the ¹³C label in both the precursor and product pools. This is primarily achieved through mass spectrometry.[2]
Sample Preparation for Mass Spectrometry
-
Plasma: For plasma KIC enrichment, KIC is derivatized to a more volatile compound suitable for gas chromatography-mass spectrometry (GC-MS) analysis.
-
Tissue/Cells:
-
Protein Hydrolysis: The protein pellet is hydrolyzed in 6N HCl to break it down into its constituent amino acids.
-
Amino Acid Purification: The resulting amino acid hydrolysate is purified using ion-exchange chromatography.
-
Derivatization: The purified amino acids are derivatized to increase their volatility for GC-MS analysis.
-
Mass Spectrometry Analysis
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a highly sensitive technique for measuring ¹³C enrichment.[6][8]
Caption: Workflow for GC-C-IRMS analysis.
-
Gas Chromatography (GC): The derivatized amino acids are separated based on their boiling points and affinity for the GC column.
-
Combustion: As each amino acid elutes from the GC column, it is combusted at a high temperature, converting it to CO₂ gas.
-
Isotope Ratio Mass Spectrometry (IRMS): The CO₂ gas enters the IRMS, where it is ionized. The resulting ions are accelerated and separated in a magnetic field based on their mass-to-charge ratio. The instrument precisely measures the ratio of ¹³CO₂ to ¹²CO₂, allowing for the calculation of ¹³C enrichment.
Data Analysis and Interpretation: Calculating Protein Synthesis Rates
The primary outcome of these experiments is the Fractional Synthetic Rate (FSR), which represents the percentage of the protein pool that is newly synthesized per unit of time.
The FSR Equation
The FSR is calculated using the following equation:
FSR (%/hour) = [(E_p2 - E_p1) / (E_precursor * t)] * 100
Where:
-
E_p2: Enrichment of protein-bound L-leucine (1-¹³C) at the end of the infusion.
-
E_p1: Enrichment of protein-bound L-leucine (1-¹³C) at the beginning of the infusion (baseline).
-
E_precursor: The average enrichment of the precursor pool (plasma KIC or intracellular leucine) over the infusion period.[9]
-
t: The duration of the tracer incorporation period in hours.
Interpreting the Results
An increase in FSR indicates a stimulation of protein synthesis, while a decrease suggests inhibition. This quantitative data is invaluable for:
-
Understanding disease pathophysiology: Many diseases, such as sarcopenia and cachexia, are characterized by altered protein turnover.[1]
-
Evaluating therapeutic interventions: The effect of drugs or nutritional interventions on protein synthesis can be directly measured.
-
Investigating fundamental biological processes: The regulation of protein synthesis in response to various stimuli (e.g., exercise, feeding) can be elucidated.[10]
Advanced Considerations and Troubleshooting
-
Choice of Precursor Pool: The choice of precursor pool for FSR calculation is a critical consideration. While intracellular free leucine is the direct precursor for protein synthesis, its measurement requires a tissue biopsy. Plasma KIC enrichment is a commonly used and validated surrogate that avoids the need for a baseline biopsy.[5]
-
Steady-State Assumption: The FSR calculation assumes a steady-state enrichment of the precursor pool. The primed, continuous infusion protocol is designed to achieve this.
-
Leucine as an Indicator Amino Acid: While widely used, it's important to note that high doses of leucine can independently stimulate protein synthesis, which should be considered when designing experiments.[11]
Applications in Research and Drug Development
The L-leucine (1-¹³C) tracer method is a powerful tool with broad applications:
-
Muscle Physiology: Studying the effects of exercise, nutrition, and aging on muscle protein synthesis.[10][12]
-
Metabolic Diseases: Investigating altered protein metabolism in conditions like obesity and type 2 diabetes.
-
Oncology: Understanding the impact of cancer and cancer therapies on protein turnover in both tumor and host tissues.
-
Drug Discovery and Development: Assessing the efficacy of anabolic and anti-catabolic drugs.
Conclusion
L-leucine (1-¹³C) stable isotope tracing is a robust and versatile technique for the quantitative analysis of protein synthesis. By understanding the core principles, carefully designing experiments, and employing appropriate analytical and data analysis methods, researchers can gain profound insights into the dynamic nature of the proteome. This knowledge is essential for advancing our understanding of health and disease and for the development of novel therapeutic strategies.
References
-
Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Frontiers in Microbiology. Available at: [Link]
-
Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment. The American Journal of Clinical Nutrition. Available at: [Link]
-
Leucine is not a good choice as an indicator amino acid for determining amino acid requirements in men. The Journal of Nutrition. Available at: [Link]
-
Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles. Nutrients. Available at: [Link]
-
Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein. Analytical Biochemistry. Available at: [Link]
-
Mass spectrometric analysis of stable-isotope-labelled amino acid tracers. Proceedings of the Nutrition Society. Available at: [Link]
-
A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Physical Chemistry Chemical Physics. Available at: [Link]
-
Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. ResearchGate. Available at: [Link]
-
Model of 13C leucine tracer incorporation in precursor amino acid pool for enrichment of de novo insulin and C-peptide and b schematic overview 13C leucine OGTT sampling. ResearchGate. Available at: [Link]
-
Fractional protein synthesis rates (FSR) measured in three different age-groups in specific muscle proteins and protein fractions. ResearchGate. Available at: [Link]
-
13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv. Available at: [Link]
-
Fraction of infused tracer ((13C]leucine) that underwent oxidation. ResearchGate. Available at: [Link]
-
Measurement of Muscle Protein Fractional Synthetic Rate by Capillary Gas Chromatography/Combustion Isotope Ratio Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications. Comprehensive Physiology. Available at: [Link]
-
Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo. Nature Communications. Available at: [Link]
-
Stable isotope tracers in muscle physiology research. The Physiological Society. Available at: [Link]
-
Kinetics of l-[1-13C]leucine when ingested with free amino acids, unlabeled or intrinsically labeled casein. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]
-
Measurement of human mixed muscle protein fractional synthesis rate depends on the choice of amino acid tracer. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]
-
Isoleucine and Leucine. Rapid Novor. Available at: [Link]
-
Muscle protein fractional synthesis rate (FSR) during basal, post-absorptive conditions and during a hyperinsulinemic-euglycemic clamp with amino acid infusion in young lean, young obese, and older obese men. ResearchGate. Available at: [Link]
-
The Role of Stable Isotope Tracers in Skeletal Muscle Metabolism Research. Technology Networks. Available at: [Link]
-
Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Evaluating the Leucine Trigger Hypothesis to Explain the Post-prandial Regulation of Muscle Protein Synthesis in Young and Older Adults: A Systematic Review. Frontiers in Nutrition. Available at: [Link]
-
Tracing metabolic flux in vivo: basic model structures of tracer methodology. Journal of Animal Science and Biotechnology. Available at: [Link]
-
Exploring Human Muscle Dynamics In Vivo Using Stable Isotope Tracers. Annals of Clinical Nutrition and Metabolism. Available at: [Link]
-
Development and application of stable isotope tracers to exercise physiology. The Physiological Society. Available at: [Link]
-
Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD‐MS). Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo. eScholarship, University of California. Available at: [Link]
Sources
- 1. Exploring Human Muscle Dynamics In Vivo Using Stable Isotope Tracers [e-acnm.org]
- 2. technologynetworks.com [technologynetworks.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo [escholarship.org]
- 8. cambridge.org [cambridge.org]
- 9. Measurement of Muscle Protein Fractional Synthetic Rate by Capillary Gas Chromatography/Combustion Isotope Ratio Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. physoc.org [physoc.org]
- 11. Leucine is not a good choice as an indicator amino acid for determining amino acid requirements in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to L-Leucine (1-13C) Applications in Nutritional Science
Foreword: Tracing the Pathways of Life
In the intricate landscape of nutritional science, the ability to quantitatively measure metabolic processes is paramount. Among the sophisticated tools at our disposal, stable isotope tracers stand out for their precision and safety in human research.[1][2] This guide focuses on a particularly powerful tracer, L-Leucine labeled at the first carbon with Carbon-13 (L-Leucine (1-13C)). As an essential branched-chain amino acid (BCAA), leucine plays a pivotal role not only as a building block for new proteins but also as a key signaling molecule regulating protein metabolism.[3][4][5][][7] This dual function makes L-Leucine (1-13C) an invaluable tool for researchers, scientists, and drug development professionals seeking to unravel the complexities of protein synthesis, breakdown, and overall metabolic health. This document serves as a technical guide, delving into the core principles, experimental designs, and data interpretation methodologies that underpin the use of L-Leucine (1-13C) in cutting-edge nutritional and metabolic research.
The Foundation: Why L-Leucine and Why Carbon-13?
The selection of a tracer is a critical first step in any metabolic study. The choice of L-leucine is strategic due to its unique metabolic fate. Unlike many other amino acids, the transamination of leucine to its keto-acid, α-ketoisocaproate (KIC), is a key regulatory step. This process occurs intracellularly, and the appearance of labeled KIC in the plasma provides a window into the intracellular isotopic enrichment, a crucial parameter for accurate kinetic modeling.[8]
The use of the stable, non-radioactive isotope ¹³C offers a safe and effective means to trace the metabolic journey of leucine in vivo.[1][2] The ¹³C atom, being heavier than the naturally abundant ¹²C, can be detected and quantified using mass spectrometry, allowing for precise measurement of its incorporation into various metabolic pools.
Key Attributes of L-Leucine (1-13C):
| Property | Description | Source |
| Chemical Formula | (CH₃)₂CHCH₂CH(NH₂ માતા)¹³CO₂H | [9] |
| Molecular Weight | 132.17 g/mol | [9] |
| Isotopic Purity | Typically >99 atom % ¹³C | [9] |
| Form | Solid | [9] |
| Primary Function | Tracer for metabolic studies | [3] |
| Analytical Detection | Mass Spectrometry (GC-MS, LC-MS/MS) | [3][10] |
Core Applications in Nutritional Science
The versatility of L-Leucine (1-13C) allows for its application in a wide array of research areas within nutritional science.
Measuring Muscle Protein Synthesis (MPS)
A primary application of L-Leucine (1-13C) is the direct measurement of the rate at which new proteins are synthesized in muscle tissue. Leucine is a key activator of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis.[][7][11][12][13] By introducing L-Leucine (1-13C), researchers can track its incorporation into newly synthesized muscle proteins over time.
Diagram: Leucine's Role in mTORC1 Activation
Caption: L-Leucine activates the mTORC1 signaling pathway, a key step in promoting muscle protein synthesis.
Quantifying Whole-Body Protein Turnover
Beyond skeletal muscle, L-Leucine (1-13C) can be used to assess whole-body protein kinetics, providing a systemic view of protein metabolism.[14][15] This involves measuring the rates of whole-body protein synthesis and breakdown, offering insights into the overall anabolic or catabolic state of an individual.
Investigating Leucine Oxidation and Energy Metabolism
The carboxyl group of L-leucine, labeled with ¹³C in L-Leucine (1-13C), is released as ¹³CO₂ during oxidation. By measuring the enrichment of ¹³CO₂ in expired air, researchers can quantify the rate of leucine oxidation, providing a measure of how much of this amino acid is being used for energy production versus protein synthesis.[16][17]
Experimental Design and Methodologies: A Practical Guide
The successful application of L-Leucine (1-13C) hinges on a meticulously planned experimental protocol. The primed, continuous infusion technique is a widely accepted method for achieving isotopic steady state in the plasma, a prerequisite for many kinetic calculations.
The Primed, Continuous Infusion Protocol
Objective: To achieve and maintain a constant enrichment of L-Leucine (1-13C) in the plasma.
Rationale: A "priming" dose is administered at the beginning of the infusion to rapidly raise the plasma enrichment to the expected steady-state level. This is immediately followed by a continuous infusion at a lower rate to maintain this level, compensating for the body's natural turnover of leucine.
Diagram: Primed, Continuous Infusion Workflow
Caption: A typical workflow for a primed, continuous infusion study using L-Leucine (1-13C).
Step-by-Step Protocol:
-
Subject Preparation: Subjects should be in a post-absorptive state (overnight fast) to minimize fluctuations in endogenous amino acid levels.
-
Catheter Placement: Insert catheters for tracer infusion and blood sampling. Arterialized venous blood, obtained by heating the hand, is often used for sampling to represent arterial concentrations.
-
Priming Dose: Administer a bolus of L-Leucine (1-13C) to rapidly prime the leucine pool.
-
Continuous Infusion: Immediately begin a continuous intravenous infusion of L-Leucine (1-13C) at a predetermined rate.
-
Sample Collection: Collect blood samples at regular intervals to monitor plasma leucine and KIC enrichment. Muscle biopsies can be taken to directly measure the incorporation of the tracer into muscle protein. Expired air samples are collected to measure ¹³CO₂ enrichment for oxidation studies.[16]
-
Sample Processing: Plasma is separated from whole blood and deproteinized.[18] Muscle tissue is processed to isolate protein-bound leucine.
-
Mass Spectrometry Analysis: The isotopic enrichment of leucine and KIC in plasma and muscle, and ¹³CO₂ in breath, is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][19][20][21]
The "Flooding Dose" Technique
An alternative to the continuous infusion method is the "flooding dose" technique. This involves injecting a large amount of unlabeled leucine along with the L-Leucine (1-13C) tracer.[22] The rationale is to "flood" the free amino acid pools, thereby minimizing differences in isotopic enrichment between the plasma and tissue compartments and simplifying the kinetic calculations.[22]
Data Analysis and Interpretation: From Raw Data to Biological Insight
The data obtained from mass spectrometry are used to calculate key kinetic parameters of protein metabolism.
Key Kinetic Parameters
| Parameter | Description | Calculation Input |
| Fractional Synthetic Rate (FSR) | The percentage of the muscle protein pool that is synthesized per unit of time (%/hour). | Isotopic enrichment of leucine in muscle protein and the precursor pool (plasma KIC). |
| Whole-Body Leucine Flux | The rate of appearance of leucine in the plasma, representing the sum of leucine from protein breakdown and dietary intake. | Tracer infusion rate and plasma leucine enrichment at isotopic steady state. |
| Leucine Oxidation | The rate at which leucine is oxidized for energy. | ¹³CO₂ enrichment in expired air and plasma KIC enrichment. |
| Non-Oxidative Leucine Disposal (NOLD) | An estimate of whole-body protein synthesis, calculated as the difference between leucine flux and leucine oxidation. | Leucine flux and leucine oxidation. |
The Importance of the Precursor Pool
A critical aspect of calculating protein synthesis rates is determining the isotopic enrichment of the true precursor pool for protein synthesis, which is the aminoacyl-tRNA pool within the cell. As this is not directly measurable in humans, a surrogate is used. Plasma L-Leucine (1-13C) enrichment can be used, but it is generally accepted that plasma α-ketoisocaproate (KIC) enrichment provides a better estimate of the intracellular leucine enrichment.[8]
Advanced Applications and Future Directions
The use of L-Leucine (1-13C) is continually evolving, with applications in diverse fields:
-
Clinical Populations: Studying the effects of disease states (e.g., cancer, sarcopenia, diabetes) on protein metabolism.[7][15][23]
-
Drug Development: Evaluating the efficacy of anabolic agents and nutritional interventions designed to promote muscle growth and prevent muscle wasting.[]
-
Exercise Physiology: Investigating the impact of different exercise modalities and nutritional strategies on muscle protein turnover.[1][24]
-
Metabolic By-product Tracing: Identifying and tracing the origins of metabolic by-products derived from leucine metabolism.[25]
The integration of L-Leucine (1-13C) tracer studies with other "omics" technologies, such as proteomics and metabolomics, holds immense promise for a more holistic understanding of metabolic regulation.
Conclusion: A Powerful Tool for a Deeper Understanding
L-Leucine (1-13C) is a cornerstone of modern nutritional and metabolic research. Its utility in quantifying the dynamic processes of protein synthesis, breakdown, and oxidation provides invaluable insights into human physiology in both health and disease. As analytical technologies continue to advance, the precision and scope of studies employing L-Leucine (1-13C) will undoubtedly expand, further illuminating the intricate dance of molecules that sustains life.
References
-
L-Leucine Instant by Amino Life (Wuxi) Biotech Co., Ltd. - Food, Beverage & Nutrition. [Link]
-
L-leucine Facts For Kids - DIY.ORG. [Link]
-
13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo - bioRxiv. [Link]
-
Fraction of infused tracer ((13C]leucine) that underwent oxidation - ResearchGate. [Link]
-
The effect of hemodialysis on protein metabolism. A leucine kinetic study - PMC - NIH. [Link]
-
Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments. [Link]
-
What is Leucine and how is it used in the pharmaceutical industry? - Foodcom S.A. [Link]
-
Kinetics of L-[1-(13)C]leucine when ingested with free amino acids, unlabeled or intrinsically labeled casein - PubMed. [Link]
-
Stable isotope tracers and exercise physiology: past, present and future - PMC. [Link]
-
Development and application of stable isotope tracers to exercise physiology, Phil Atherton. [Link]
-
Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture | PNAS. [Link]
-
Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PubMed Central. [Link]
-
Kinetics of l-[1-13C]leucine when ingested with free amino acids, unlabeled or intrinsically labeled casein. [Link]
-
Quantifying protein kinetics in vivo: influence of precursor dynamics on product labeling. [Link]
-
Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC. [Link]
-
Whole body protein turnover measured with 13C-leucine and energy expenditure in preterm infants - PubMed. [Link]
-
Stable isotope infusion protocol . Stable isotope infusion studies were performed prior to (Day 1) and following (Day 15) leucine supplementation. Arterialized blood samples were obtained at 20-min intervals during an infusion of L-[ring- 13 C 6 ] - ResearchGate. [Link]
-
Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein - PubMed. [Link]
-
Kinetic modeling of leucine-mediated signaling and protein metabolism in human skeletal muscle - PubMed. [Link]
-
Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment - PubMed. [Link]
-
Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC - NIH. [Link]
-
Whole Body Protein Turnover: Is Leucine a Representative Tracer? - Karger Publishers. [Link]
-
Leucine and mTORC1: a complex relationship | American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Stable isotope tracers in muscle physiology research. [Link]
-
Rapid LC-MS/MS Analysis of Free Amino Acids - SCIEX. [Link]
-
Measurement of the Rate of Protein Synthesis in Muscle of Postabsorptive Young Men by Injection of a 'Flooding Dose' of [1- 13 C]leucine - ResearchGate. [https://www.researchgate.net/publication/15079685_Measurement_of_the_Rate_of_Protein_Synthesis_in_Muscle_of_Postabsorptive_Young_Men_by_Injection_of_a_'Flooding_Dose'of_1-_13_C]leucine]([Link])
-
Whey and casein labeled with l-[1-13C]leucine and muscle protein synthesis: effect of resistance exercise and protein ingestion | American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Stable isotope tracer infusion protocol | Download Scientific Diagram - ResearchGate. [Link]
-
Research progress in the role and mechanism of Leucine in regulating animal growth and development - Frontiers. [Link]
-
Compartmental model of leucine kinetics in humans | American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Measurement of whole-body protein turnover in insulin-dependent (type 1) diabetic patients during insulin withdrawal and infusion: comparison of [13C]leucine and [2H5]phenylalanine methodologies - Portland Press. [Link]
-
How amino acids like leucine drive mTOR and affect muscle mass | Peter Attia - YouTube. [Link]
-
(PDF) 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]
-
Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - NIH. [Link]
-
The effectiveness of leucine on muscle protein synthesis, lean body mass and leg lean mass accretion in older people: a systematic review and meta-analysis | British Journal of Nutrition. [Link]
-
Whole-body protein turnover in adult hemodialysis patients as measured by 13C-leucine - PubMed. [Link]
-
13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]
-
How amino acids like leucine drive mTOR and affect muscle mass | Peter Attia. [Link]
-
Distinguishing between Leucine and Isoleucine by Integrated LC–MS Analysis Using an Orbitrap Fusion Mass Spectrometer | Analytical Chemistry - ACS Publications. [Link]
Sources
- 1. Stable isotope tracers and exercise physiology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ulprospector.com [ulprospector.com]
- 5. What is Leucine and how is it used in the pharmaceutical industry? | Foodcom S.A. [foodcom.pl]
- 7. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-亮氨酸-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 10. Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
- 14. Whole body protein turnover measured with 13C-leucine and energy expenditure in preterm infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Whole-body protein turnover in adult hemodialysis patients as measured by 13C-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Kinetics of L-[1-(13)C]leucine when ingested with free amino acids, unlabeled or intrinsically labeled casein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. sciex.com [sciex.com]
- 20. researchgate.net [researchgate.net]
- 21. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 22. researchgate.net [researchgate.net]
- 23. The effect of hemodialysis on protein metabolism. A leucine kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.physiology.org [journals.physiology.org]
- 25. pnas.org [pnas.org]
Technical Guide: Exploring Protein Turnover with L-LEUCINE (1-13C)
Executive Summary: The Dual-Utility Tracer
In the landscape of metabolic flux analysis, L-Leucine (1-13C) stands as the premier stable isotope tracer for the simultaneous assessment of whole-body protein breakdown and tissue-specific protein synthesis . Unlike ring-labeled phenylalanine (which tracks synthesis only) or deuterated tracers (subject to isotopic exchange), the 1-13C labeling of leucine offers a unique mechanistic advantage: the label is positioned on the carboxyl carbon.
Upon intracellular transamination to
Theoretical Framework & Kinetic Modeling
The Precursor Pool Dilemma
The accuracy of any Fractional Synthesis Rate (FSR) calculation hinges on correctly identifying the isotopic enrichment of the "true" precursor pool—the aminoacyl-tRNA within the cell. Measuring tRNA enrichment directly is technically difficult and tissue-destructive.
The Solution: Plasma KIC as a Surrogate Intracellular leucine is in rapid equilibrium with intracellular KIC. Unlike leucine, which flows into the cell from plasma, KIC is largely derived from intracellular metabolism. Therefore, plasma KIC enrichment provides a far more accurate proxy for the intracellular leucine pool (and thus aminoacyl-tRNA) than plasma leucine itself.
The Metabolic Fate of L-Leucine (1-13C)
The following diagram illustrates the metabolic bifurcation that makes this tracer unique.
Caption: Metabolic fate of L-Leucine (1-13C). Note the release of 13CO2 at the KIC-to-Isovaleryl step, enabling oxidation measurement.
Experimental Protocol: Primed Constant Infusion
This protocol uses a primed, constant infusion to rapidly achieve and maintain isotopic equilibrium (steady state) in the precursor pool.
Subject Preparation
-
State: Post-absorptive (overnight fast) or Fed (steady state feeding).
-
Access: Two intravenous catheters.
Tracer Preparation & Dosage
Tracer: L-Leucine (1-13C), 99% enrichment, sterile and pyrogen-free.
| Component | Dosage Calculation | Purpose |
| Priming Dose (Leu) | Instantly fills the leucine pool to target enrichment.[8] | |
| Priming Dose (BiC) | Primes the bicarbonate pool to ensure immediate | |
| Infusion Rate | Matches the disposal rate to maintain steady enrichment. |
The Workflow
Caption: Timeline for a standard 4-hour primed constant infusion protocol. Steady state is typically verified before the first biopsy.
Analytical Methodology & Validation
Mass Spectrometry Analysis[1][9][10]
-
Plasma KIC: Derivatized (e.g., as quinoxalinol-TMS) and analyzed via GC-MS (Gas Chromatography-Mass Spectrometry) or GC-C-IRMS (Combustion Isotope Ratio MS).
-
Target Ion: Monitor the m/z ratio corresponding to the [M] and [M+1] fragments.
-
-
Muscle Protein:
-
Precipitate proteins (perchloric acid).
-
Hydrolyze (6N HCl, 110°C, 24h).
-
Purify amino acids (cation exchange).
-
Derivatize (e.g., N-acetyl-n-propyl ester).[9]
-
Analyze via GC-C-IRMS (high sensitivity required for low protein enrichment).
-
-
Breath
: Analyzed via IRMS to determine the ratio relative to a standard (PDB).
Self-Validating Checks (Quality Control)
To ensure data integrity, the following criteria must be met during or post-analysis:
-
Enrichment Plateau: Plasma KIC enrichment must show a slope of zero (coefficient of variation < 5%) during the sampling window (120–240 min).
-
KIC/Leu Ratio: The ratio of Plasma KIC enrichment to Plasma Leucine enrichment should be approximately 0.75 – 0.80 . A ratio significantly deviating from this suggests disequilibrium or analytical error.
Calculations
Fractional Synthesis Rate (FSR)
The rate at which the tracer is incorporated into the bound protein pool.[10]
- : Enrichment of protein-bound leucine at time 2 and time 1 (Atom Percent Excess, APE).
- : Average enrichment of the precursor pool (Plasma KIC) during the interval.[5][11]
- : Time interval in hours.
Whole Body Protein Breakdown (WbPB)
Calculated using the Rate of Appearance (
- : Infusion rate of the tracer.
-
Breakdown: In the post-absorptive state,
equals the rate of protein breakdown (since no exogenous leucine is entering).
Leucine Oxidation
- : Total CO2 production rate (measured via indirect calorimetry).
- : Enrichment of expired CO2.
-
: Bicarbonate retention factor (typically ~0.81), correcting for
sequestered in the body pool.
References
-
Matthews, D. E., et al. (1980).[7] "Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine." American Journal of Physiology-Endocrinology and Metabolism. Link
- Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.
-
Smith, K., et al. (2011). "Disassociation between the effects of amino acids and insulin on signaling, ubiquitin ligases, and protein turnover in human muscle." The American Journal of Clinical Nutrition. Link
-
Katsanos, C. S., et al. (2006). "A high proportion of leucine is required for optimal stimulation of the rate of muscle protein synthesis by essential amino acids in the elderly." American Journal of Physiology-Endocrinology and Metabolism. Link
-
Schwenk, W. F., et al. (1985). "Use of plasma KIC to estimate the intracellular leucine pool in man."[11] American Journal of Physiology.[7][12] Link
Sources
- 1. Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whey and casein labeled with L-[1-13C]leucine and muscle protein synthesis: effect of resistance exercise and protein ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of muscle protein fractional synthesis and breakdown rates from a pulse tracer injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males: a double blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-3C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of human muscle protein fractional synthesis rate: an evaluation of different mass spectrometry techniques and considerations for tracer choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of precursor pools with leucine, alpha-ketoisocaproate, and phenylalanine tracers used to measure splanchnic protein synthesis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 13C protein breath tests - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Measuring Whole-Body Protein Metabolism Using L-Leucine (1-13C)
Foreword: The Dynamic Proteome and the Imperative of its Measurement
For researchers, scientists, and drug development professionals, understanding the intricate balance of protein synthesis and breakdown is paramount. This dynamic flux, known as protein turnover, is central to cellular maintenance, adaptation to stimuli, and the pathophysiology of numerous diseases. Modulating protein metabolism is a key therapeutic strategy in fields ranging from oncology and metabolic disorders to age-related sarcopenia and critical care. Consequently, the ability to accurately quantify whole-body protein metabolism is not merely an academic exercise but a critical component of preclinical and clinical research.
This guide provides a comprehensive overview of a gold-standard technique for measuring whole-body protein metabolism: the use of the stable isotope tracer, L-leucine labeled with carbon-13 at the first carbon position (L-[1-13C]leucine). We will delve into the theoretical underpinnings of this methodology, provide detailed experimental protocols, and discuss the mathematical modeling required to translate raw analytical data into meaningful physiological insights. Our focus will be on not just the "how" but the "why," empowering you to design, execute, and interpret these powerful studies with scientific rigor.
The Foundational Principles of Stable Isotope Tracers in Protein Metabolism
Stable isotope tracers are non-radioactive isotopes that can be incorporated into metabolic pathways, allowing for the tracking of specific molecules without the safety concerns associated with radioisotopes.[1] The fundamental principle is to introduce a labeled compound into the body and measure its dilution in a specific pool and its appearance in metabolic end-products.[2]
L-leucine is an ideal tracer for studying protein metabolism for several key reasons:
-
Essential Amino Acid: Leucine cannot be synthesized de novo by the body, meaning its appearance in the plasma is a direct result of either dietary intake or protein breakdown.[3]
-
Key Regulator of Protein Synthesis: Leucine not only serves as a building block for new proteins but also acts as a signaling molecule to stimulate the protein synthesis machinery, primarily through the mTOR pathway.
-
Metabolic Fate: The metabolic fate of leucine is well-characterized. It can be incorporated into new proteins (protein synthesis) or undergo irreversible catabolism (oxidation).
By using L-[1-13C]leucine, we can trace the journey of this amino acid. The carbon-13 label at the carboxyl group is released as ¹³CO₂ during oxidation, which can be measured in expired breath.
The Primed-Constant Infusion Technique: Achieving a Steady State
The most common and robust method for applying L-[1-13C]leucine is the primed-constant infusion technique.[1][2] This approach is designed to bring the body's free leucine pool to a new, elevated, and stable level of ¹³C-enrichment, known as an "isotopic steady state."[1]
-
The "Prime": A priming dose of the tracer is administered as a bolus at the beginning of the experiment. This rapidly raises the plasma enrichment of L-[1-13C]leucine to the target steady-state level. A priming dose of NaH¹³CO₃ is also often given to prime the body's bicarbonate pools, which helps in the accurate measurement of leucine oxidation.[1]
-
The "Constant Infusion": Following the prime, a continuous intravenous infusion of L-[1-13C]leucine is maintained at a constant rate. This replaces the tracer that is being taken up by tissues for protein synthesis and oxidation, thus maintaining the isotopic steady state.
An isotopic steady state is typically achieved within two hours of starting the infusion and is characterized by a constant level of L-[1-13C]leucine enrichment in the plasma.[1]
Visualizing the Experimental Workflow
Sources
- 1. Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-3C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring Protein Turnover in the Field: Implications for Military Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring the Pace of Life: A Guide to Calculating Fractional Synthetic Rate with L-leucine (1-¹³C)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Protein Dynamics
In the intricate dance of cellular life, proteins are the principal actors. Their synthesis, degradation, and modification—collectively termed protein turnover—are fundamental processes that dictate cellular function, adaptation, and overall organismal health. The ability to accurately quantify the rate at which new proteins are synthesized, known as the Fractional Synthetic Rate (FSR), provides a powerful window into the metabolic state of tissues. This is of paramount importance in diverse research areas, from understanding the mechanisms of muscle growth and atrophy to evaluating the efficacy of novel therapeutics aimed at modulating protein metabolism.
This application note provides a comprehensive guide to the theory and practice of measuring FSR using the stable isotope tracer L-leucine (1-¹³C). We will delve into the underlying principles of this robust technique, provide detailed, field-tested protocols for its implementation in human studies, and elucidate the calculations required to translate raw analytical data into meaningful physiological insights.
The Principle: Tracing the Path of Protein Synthesis
The L-leucine (1-¹³C) tracer method is a cornerstone of metabolic research, allowing for the direct measurement of protein synthesis in vivo. The core principle lies in introducing a "labeled" form of the essential amino acid leucine, where the carbon atom at the first position of the carboxyl group is the heavier, non-radioactive isotope ¹³C instead of the naturally abundant ¹²C.
When this labeled leucine is introduced into the body, typically through a primed, continuous intravenous infusion, it mixes with the body's natural pool of unlabeled leucine.[1] As cells synthesize new proteins, they draw from this mixed pool of amino acids. Consequently, the newly synthesized proteins will incorporate a small amount of the ¹³C-labeled leucine. By measuring the rate of this incorporation over time, we can calculate the FSR.[2]
The general formula for calculating FSR is:
FSR (%/h) = [ (E_p2 - E_p1) / (E_precursor * t) ] * 100 [2]
Where:
-
E_p2 and E_p1 are the ¹³C-leucine enrichments in the protein-bound fraction at two different time points.[2]
-
E_precursor is the ¹³C-leucine enrichment in the precursor pool, which represents the pool of amino acids available for protein synthesis.[3]
-
t is the time elapsed between the two measurements.[2]
The choice of the precursor pool is a critical aspect of this methodology. While the intracellular free amino acid pool is the most direct precursor for protein synthesis, its measurement can be challenging.[3] Therefore, surrogates such as the enrichment of plasma leucine or its keto-analog, α-ketoisocaproate (KIC), are often used.[4][5]
Experimental Workflow: From Infusion to Analysis
The successful execution of an FSR study using L-leucine (1-¹³C) requires meticulous attention to detail at each stage of the experimental process. The following diagram and protocol outline a typical workflow for a human muscle protein synthesis study.
Caption: Experimental workflow for determining fractional synthetic rate (FSR).
Detailed Protocols
Part 1: Subject Preparation and Tracer Infusion
Objective: To achieve a steady-state enrichment of L-leucine (1-¹³C) in the precursor pool.
Materials:
-
Sterile L-leucine (1-¹³C) solution (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Sterile 0.9% saline
-
Infusion pump
-
Intravenous catheters
Protocol:
-
Subject Preparation: Subjects should arrive at the laboratory in a fasted state (overnight fast). An intravenous catheter is inserted into a forearm vein for tracer infusion. A second catheter is placed in a contralateral hand or wrist vein, which is heated to "arterialize" the venous blood, for blood sampling.
-
Background Blood Sample: Before starting the infusion, a baseline blood sample is collected to determine the natural background enrichment of ¹³C-leucine.[6]
-
Priming Dose: A priming dose of L-leucine (1-¹³C) is administered as a bolus injection to rapidly raise the plasma enrichment to the expected steady-state level.[1] A typical priming dose is around 1 mg/kg body weight.
-
Continuous Infusion: Immediately following the priming dose, a continuous infusion of L-leucine (1-¹³C) is initiated and maintained for the duration of the study.[1] A common infusion rate is approximately 1 mg/kg/h.[6][7] Isotopic steady state is typically reached within 2 hours.[1]
Part 2: Biological Sample Collection
Objective: To obtain tissue and blood samples at specific time points to measure the incorporation of the tracer into protein and the enrichment of the precursor pool.
Materials:
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Muscle biopsy needle (e.g., Bergström needle)
-
Local anesthetic (e.g., 1% lidocaine)
-
Sterile surgical supplies
-
Liquid nitrogen
Protocol:
-
Blood Sampling: Arterialized venous blood samples are collected at regular intervals throughout the infusion period (e.g., every 30-60 minutes) to monitor the isotopic steady state of plasma ¹³C-leucine and/or ¹³C-KIC.
-
Muscle Biopsies: Two muscle biopsies are typically taken from the same muscle (e.g., vastus lateralis) at two different time points during the isotopic steady state.[8] For example, the first biopsy might be taken at 2 hours and the second at 4 hours into the infusion.[3]
-
The biopsy site is anesthetized with local anesthetic.
-
A small incision is made, and the biopsy needle is inserted into the muscle.
-
A small piece of muscle tissue (typically 50-100 mg) is collected.
-
The tissue sample is immediately frozen in liquid nitrogen and stored at -80°C until analysis.
-
Part 3: Sample Processing and Analysis
Objective: To isolate amino acids from plasma and muscle protein and determine their ¹³C-leucine enrichment using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).
Materials:
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
Cation exchange chromatography columns
-
Derivatization reagents (e.g., N-acetyl-n-propyl (NAP) esters)
-
Gas chromatograph coupled to a combustion interface and an isotope ratio mass spectrometer (GC-C-IRMS).
Protocol:
-
Plasma Processing:
-
Blood samples are centrifuged to separate plasma.
-
Plasma proteins are precipitated with an acid (e.g., TCA).
-
The supernatant, containing free amino acids, is collected.
-
Amino acids are purified using cation exchange chromatography.
-
-
Muscle Tissue Processing:
-
The frozen muscle tissue is powdered under liquid nitrogen.
-
The powdered tissue is homogenized in an ice-cold buffer.[3]
-
Proteins are precipitated, and the pellet is washed to remove free intracellular amino acids.
-
The protein pellet is hydrolyzed in strong acid (e.g., 6M HCl) at high temperature to break it down into its constituent amino acids.
-
The resulting amino acid hydrolysate is purified.
-
-
Derivatization: The purified amino acids from both plasma and muscle are chemically modified (derivatized) to make them volatile for gas chromatography.[9]
-
GC-C-IRMS Analysis:
-
The derivatized amino acids are injected into the gas chromatograph, which separates the individual amino acids.[10]
-
As each amino acid elutes from the GC column, it passes through a combustion furnace where it is converted to CO₂ gas.[11]
-
The CO₂ gas then enters the isotope ratio mass spectrometer, which measures the ratio of ¹³CO₂ to ¹²CO₂. This ratio is used to determine the ¹³C-leucine enrichment.[12][13]
-
Data Calculation and Interpretation
The primary outcome of the GC-C-IRMS analysis is the isotopic enrichment of L-leucine (1-¹³C) in the precursor (plasma or intracellular) and product (muscle protein) pools. These values are then used to calculate the FSR.
Calculating ¹³C Enrichment
Enrichment is typically expressed as Atom Percent Excess (APE), which is the enrichment above the natural background level.
APE = (Atom % sample - Atom % background)
Calculating Fractional Synthetic Rate (FSR)
The FSR is calculated using the formula introduced earlier. The following table provides an example of data and the corresponding FSR calculation.
| Parameter | Symbol | Value | Unit |
| ¹³C-Leucine Enrichment in Protein (Biopsy 1) | E_p1 | 0.0050 | APE |
| ¹³C-Leucine Enrichment in Protein (Biopsy 2) | E_p2 | 0.0150 | APE |
| ¹³C-Leucine Enrichment in Precursor Pool | E_precursor | 0.0800 | APE |
| Time between Biopsies | t | 2 | hours |
FSR Calculation:
FSR = [ (0.0150 - 0.0050) / (0.0800 * 2) ] * 100 FSR = [ 0.0100 / 0.1600 ] * 100 FSR = 6.25 %/h
This result indicates that 6.25% of the muscle protein was newly synthesized per hour during the measurement period.
Methodological Considerations and Best Practices
-
Choice of Precursor Pool: The selection of the precursor pool is a critical decision that can influence the calculated FSR. While the intracellular free amino acid pool is the most physiologically relevant, its measurement is technically demanding. Plasma leucine or KIC enrichment are commonly used alternatives, but it is important to acknowledge the potential for discrepancies between plasma and intracellular enrichment.[14]
-
Isotopic Steady State: Achieving and maintaining a stable isotopic enrichment in the precursor pool is crucial for accurate FSR calculations. The use of a priming dose and continuous infusion helps to achieve this.[1]
-
Analytical Precision: The accuracy of the FSR measurement is highly dependent on the precision of the mass spectrometry analysis. It is essential to use a well-maintained GC-C-IRMS system and appropriate quality control standards.[10]
-
Ethical Considerations: All studies involving human subjects must be conducted in accordance with the principles of the Declaration of Helsinki and receive approval from an institutional review board.
Conclusion
The L-leucine (1-¹³C) stable isotope tracer technique is a powerful and well-established method for quantifying fractional synthetic rates of proteins in vivo. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can obtain reliable and reproducible data to advance our understanding of protein metabolism in health and disease. This knowledge is instrumental in the development of new therapeutic strategies and interventions aimed at preserving and enhancing human health.
References
-
An exploration of the methods to determine the protein-specific synthesis and breakdown rates in vivo in humans. (2019). National Institutes of Health. [Link]
-
Tracing metabolic flux in vivo: basic model structures of tracer methodology. (2022). National Institutes of Health. [Link]
-
Recovery of 13CO2 from infused [1-13C]leucine and [1,2-13C2]leucine in healthy humans. (n.d.). American Physiological Society. [Link]
-
Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles. (n.d.). National Institutes of Health. [Link]
-
Whey and casein labeled with l-[1-13C]leucine and muscle protein synthesis: effect of resistance exercise and protein ingestion. (n.d.). American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Incorporation model: single precursor and single product with the synthesis of new proteins as an example. (n.d.). ResearchGate. [Link]
-
Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine. (1980). PubMed. [Link]
-
Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein. (1996). PubMed. [Link]
-
High Quality 13C metabolic flux analysis using GC-MS. (n.d.). RWTH Publications. [Link]
-
(PDF) Whey and casein labeled with L-[1-13C]leucine and muscle protein synthesis: Effect of resistance exercise and protein ingestion. (2011). ResearchGate. [Link]
-
Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine. (1992). PubMed. [Link]
-
Determination of protein synthesis in human ileum in situ by continuous [1-13C]leucine infusion. (2000). American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Measurement of Muscle Protein Fractional Synthetic Rate by Capillary Gas Chromatography/Combustion Isotope Ratio Mass Spectrometry. (n.d.). National Institutes of Health. [Link]
-
Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia. (2008). National Institutes of Health. [Link]
-
Comparison of Arterial-Venous Balance and Tracer Incorporation Methods for Measuring Muscle Fractional Synthesis and Fractional Breakdown Rates. (2016). PubMed Central. [Link]
-
Gas Chromatography Combustion Isotope Ratio Mass Spectrometry for Improving the Detection of Authenticity of Grape Must. (2020). Journal of Agricultural and Food Chemistry. [Link]
-
Comparison of the precursor pools used to calculate FSR for all mice combined. (n.d.). ResearchGate. [Link]
-
Method for the determination of the arteriovenous muscle protein balance during non-steady-state blood and muscle amino acid concentrations. (2005). American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. (n.d.). UC Davis Stable Isotope Facility. [Link]
-
Fraction of infused tracer ((13C]leucine) that underwent oxidation. (n.d.). ResearchGate. [Link]
-
Method for the determination of the arteriovenous muscle protein balance during non-steady-state blood and muscle amino acid concentrations. (2005). ResearchGate. [Link]
-
Time course of isotopic enrichment of: ¹³CO2 (A); [1-¹³C]leucine (B);... (n.d.). ResearchGate. [Link]
-
Myofibrillar protein fractional synthetic rate (FSR) calculated by. 1)... (n.d.). ResearchGate. [Link]
-
Practical considerations for amino acid isotope analysis. (2021). Geochimica et Cosmochimica Acta. [Link]
-
Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. (2018). Analytical Chemistry. [Link]
-
Arteriovenous oxygen difference. (n.d.). Wikipedia. [Link]
-
ALTERNATIVE EQUATIONS FOR WHOLE-BODY PROTEIN SYNTHESIS AND FOR FRACTIONAL SYNTHETIC RATES OF PROTEINS. (2013). National Institutes of Health. [Link]
-
A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination. (2015). National Institutes of Health. [Link]
-
Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment. (1982). PubMed. [Link]
-
#82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. (2019). YouTube. [Link]
-
Schematic of GC/C/IRMS used in the present study. (n.d.). ResearchGate. [Link]
-
Analysis of Metabolic Pathways by 13C-Labeled Molecular Probes and HRMAS Nuclear Magnetic Resonance Spectroscopy: Isotopologue I. (2022). Medical NMR Metabolomics Platform of Strasbourg. [Link]
-
Fast Gas Chromatography Combustion Isotope Ratio Mass Spectrometry. (n.d.). ResearchGate. [Link]
Sources
- 1. Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-3C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tracing metabolic flux in vivo: basic model structures of tracer methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An exploration of the methods to determine the protein‐specific synthesis and breakdown rates in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Muscle Protein Fractional Synthetic Rate by Capillary Gas Chromatography/Combustion Isotope Ratio Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 10. Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dshs-koeln.de [dshs-koeln.de]
- 14. researchgate.net [researchgate.net]
sample preparation for L-LEUCINE (1-13C) analysis
Application Note: Sample Preparation & Analysis of L-LEUCINE (1-13C)
Executive Summary
This guide details the protocol for utilizing L-Leucine (1-13C) as a metabolic tracer.[1][2][3][4][5][6] Unlike uniformly labeled analogs, the 1-13C isotopomer is specifically engineered for Protein Fractional Synthesis Rate (FSR) and Oxidation Rate studies. Its utility hinges on the metabolic bifurcation of leucine: the carboxyl carbon (C1) is either incorporated into protein or released as
Key Analytical Challenges:
-
Intracellular Enrichment: Plasma leucine enrichment often overestimates the true precursor pool (tRNA-leucine). We utilize plasma KIC as a surrogate marker for intracellular leucine enrichment.
-
Label Retention: Derivatization methods must preserve the C1-carboxyl group. Methods involving decarboxylation (unless measuring CO
) must be avoided for the tissue fraction.
Metabolic Fate & Tracer Logic
Understanding the pathway is critical for selecting the correct sample preparation workflow.
Figure 1: Metabolic fate of L-Leucine (1-13C). Note that KIC enrichment mirrors intracellular leucine, making it the preferred precursor pool for calculation.
Experimental Design Considerations
| Parameter | Recommendation | Rationale |
| Tracer Form | L-Leucine (1-13C), 99 atom% | High purity required to detect low FSR (0.04–0.08%/hr). |
| Administration | Primed Continuous Infusion | Establishes "Isotopic Steady State" (plateau) within 2-3 hours. |
| Sampling | Plasma (Steady State) + Biopsy | Plasma confirms precursor enrichment; Biopsy measures product (protein). |
| Surrogate | Measure Plasma | KIC enrichment equilibrates with intracellular leucine, providing a more accurate denominator for FSR calculations. |
Detailed Protocols
Protocol A: Plasma Free Leucine & KIC (GC-MS)
Target: Precursor Pool Enrichment (TTR/MPE)
Principle: We isolate free amino acids and keto-acids. KIC requires a two-step derivatization (Oximation + Silylation) to stabilize the keto group and prevent enolization issues during GC.
Reagents:
-
Sulfosalicylic Acid (SSA), 10% w/v.
-
Methoxyamine HCl in Pyridine (2% w/v).
-
MTBSTFA + 1% TBDMSCl (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide).
-
Internal Standard: Norleucine (optional but recommended).
Workflow:
-
Deproteinization:
-
Add 50 µL Plasma to 50 µL 10% SSA .
-
Vortex vigorously (10s). Centrifuge at 14,000 x g for 10 min at 4°C.
-
Transfer supernatant to a GC vial insert.[7]
-
-
Drying:
-
Evaporate supernatant to dryness under Nitrogen stream at 60°C.[7]
-
Critical: Sample must be completely anhydrous before silylation.
-
-
Derivatization (Step 1 - Oximation for KIC):
-
Add 50 µL Methoxyamine/Pyridine .
-
Incubate at 60°C for 60 minutes.
-
Note: This protects the ketone group on KIC.[8]
-
-
Derivatization (Step 2 - Silylation):
-
Add 50 µL MTBSTFA .
-
Incubate at 60°C for 30 minutes.
-
-
Analysis:
-
Inject 1 µL into GC-MS (Splitless mode).
-
GC-MS Parameters (SIM Mode):
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Ions to Monitor (EI Source):
-
Leucine-tBDMS: m/z 302 (M+0) and 303 (M+1). Fragment: [M-57]+ (Loss of t-butyl).
-
KIC-Oxime-tBDMS: m/z 374 (M+0) and 375 (M+1). Fragment: [M-57]+.
-
Note: The C1 label is retained in the [M-57]+ fragment.
-
Protocol B: Tissue Protein Hydrolysis (GC-MS/IRMS)
Target: Product Enrichment (Bound Leucine)
Principle: To measure FSR, we must isolate the "mixed muscle protein" fraction, hydrolyze it into constituent amino acids, and measure the enrichment of the bound leucine.
Figure 2: Tissue processing workflow for Fractional Synthesis Rate (FSR).
Step-by-Step:
-
Homogenization & Precipitation:
-
Washing (Critical):
-
Wash pellet 3x with 10% TCA to remove all traces of unbound tracer.
-
Wash 1x with Ethanol/Ether (1:1) to remove lipids.[7] Dry the pellet.
-
-
Hydrolysis:
-
Resuspend pellet in 2 mL 6M HCl .
-
Flush headspace with Nitrogen (prevents oxidation). Cap tightly.
-
Incubate at 110°C for 24 hours .
-
-
Cleanup (Cation Exchange):
-
Pass hydrolysate through a Dowex 50W-X8 (H+ form) column.
-
Wash with water (removes anions/neutrals).
-
Elute amino acids with 4M NH
OH . -
Dry eluate under Nitrogen.[7]
-
-
Derivatization:
-
Proceed with MTBSTFA derivatization as in Protocol A (Oximation not required for pure amino acids, but compatible).
-
Protocol C: Breath CO Analysis
Target: Oxidation Rate
Principle: Leucine oxidation releases C1 as CO
-
Collection: Subject breathes through a straw into a 10 mL Exetainer® tube. Cap immediately.
-
Analysis: Continuous Flow IRMS (CF-IRMS).
-
Calculation:
-
Note: Recovery factor for CO
is typically ~0.8 (due to bicarbonate pool retention).
-
Calculations & Data Processing
Atom Percent Excess (APE):
Fractional Synthesis Rate (FSR):
- : Change in enrichment of bound leucine (Protocol B).
- : Steady-state enrichment of Plasma KIC (Protocol A).
- : Time between biopsies (hours).
References
-
Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. Link
-
Schwenk, W. F., et al. (1984). Use of t-butyldimethylsilylation in the gas chromatographic/mass spectrometric analysis of plasma samples.[8] Analytical Biochemistry, 141(1), 101-109. Link
-
Baumann, P. Q., et al. (1994). Simultaneous Determination of Plasma Levels of Alpha-Ketoisocaproic Acid and Leucine and Evaluation of alpha-[1-13C]ketoisocaproic Acid and [1-13C]leucine Enrichment.[8] Analytical Biochemistry, 220(2), 308-314. Link
-
Smith, K., et al. (2011). Tracer selection for in vivo measurement of human muscle protein synthesis.[9][11] American Journal of Physiology-Endocrinology and Metabolism, 301(2), E231-E242. Link[13]
Sources
- 1. The Indicator Amino Acid Oxidation Method with the Use of l-[1-13C]Leucine Suggests a Higher than Currently Recommended Protein Requirement in Children with Phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of whole body L-leucine oxidation by noninvasive L-[1-13C]leucine breath tests: a reappraisal in patients with maple syrup urine disease, obligate heterozygotes, and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rate of metabolic decarboxylation of leucine as assessed by a l[1-(13)C(1)]leucine breath test combined with indirect calorimetry of broiler chickens fed isocaloric diets with different protein:fat ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cambridge.org [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 8. Simultaneous determination of plasma levels of alpha-ketoisocaproic acid and leucine and evaluation of alpha-[1-13C]ketoisocaproic acid and [1-13C]leucine enrichment by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 13. Human Muscle Protein Synthesis Rates after Intake of Hydrolyzed Porcine-Derived and Cows’ Milk Whey Proteins—A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Precision Measurement of Muscle Protein Synthesis (MPS) in Vivo Using L-[1-13C]Leucine
Executive Summary & Core Principle
The measurement of Muscle Protein Synthesis (MPS) is the "gold standard" for evaluating the anabolic efficacy of pharmaceutical agents, nutritional interventions, and exercise regimens. While various tracers exist (e.g., D3-serine, D2O, L-phenylalanine), L-[1-13C]Leucine remains the most robust and widely validated tracer for acute, steady-state measurements in human skeletal muscle.
This guide details the Primed Constant Infusion (PCI) method. Unlike "flooding dose" methods which can perturb physiological transport mechanisms, PCI maintains a tracer steady state, allowing for the precise calculation of the Fractional Synthesis Rate (FSR) with minimal invasiveness.
The Precursor-Product Paradigm
To calculate the rate at which new amino acids are incorporated into muscle protein, we must know two variables:
-
Product Enrichment: The rate of tracer incorporation into the muscle protein (bound pool).
-
Precursor Enrichment: The enrichment of the free amino acid pool available to the tRNA for synthesis.
Critical Insight: Direct measurement of aminoacyl-tRNA enrichment is technically difficult in vivo. Therefore, Plasma
Mechanistic Framework
The following diagram illustrates the metabolic fate of the L-[1-13C]Leucine tracer and validates the use of Plasma KIC as the surrogate precursor.
Figure 1: Metabolic fate of L-[1-13C]Leucine. Note that Plasma KIC (Red) is derived from the intracellular environment, making it a superior proxy for the tRNA pool compared to Plasma Leucine.
Experimental Protocol
Materials & Tracer Preparation[2][3][4][5]
-
Tracer: L-[1-13C]Leucine (99 atom % excess).
-
Formulation: Dissolve tracer in sterile 0.9% saline. Pass through a 0.22
m filter into a sterile bag/syringe. -
Concentration: Typically 6–8 mg/mL (ensure solubility).
-
Sterility: Pyrogen-free, sterile validation required for human use.
Dosing Strategy (Primed Constant Infusion)
To achieve isotopic equilibrium (steady state) rapidly, a priming bolus is administered, followed immediately by a continuous infusion.
| Parameter | Recommended Dose | Rationale |
| Prime (Bolus) | 1.0 mg/kg (lean body mass) | Instantly raises the plasma pool enrichment to the target steady-state level. |
| Infusion Rate | 1.0 mg/kg/hour | Maintains the steady state by replacing tracer lost to oxidation and protein synthesis. |
| Target Enrichment | 4–6% Tracer-to-Tracee Ratio (TTR) | Sufficient for detection by GC-MS or GC-C-IRMS without perturbing metabolic flux. |
Clinical Workflow
The standard protocol requires approximately 4–5 hours.
Figure 2: Clinical timeline. The "Measurement Period" between Biopsy 1 and 2 is the window where FSR is calculated.
Step-by-Step Procedure:
-
Catheterization: Insert catheters in antecubital veins of both arms (one for infusion, one for heated-hand sampling to arterialized venous blood).
-
Baseline (T=0): Collect baseline blood (3 mL) and expired air (if measuring oxidation) to determine natural abundance.
-
Tracer Administration:
-
Inject the Prime bolus over 1–2 minutes.
-
Immediately start the Constant Infusion pump.
-
-
Equilibration: Allow 2–3 hours for the tracer to equilibrate with the intracellular pool.
-
Steady State Monitoring: Collect blood samples every 15–20 mins from T=120 to T=180 to confirm KIC enrichment plateau.
-
Biopsy 1 (T=180): Perform percutaneous muscle biopsy (vastus lateralis) using a Bergström needle with suction. Freeze tissue immediately in liquid nitrogen.
-
Intervention (Optional): If testing a drug/nutrient, administer it here.
-
Biopsy 2 (T=300+): Perform second biopsy from a separate incision (or angled differently) to measure tracer incorporation over time.
Analytical Methodology
Plasma Analysis (Precursor Pool)
Objective: Measure
-
Protein Precipitation: Add sulfosalicylic acid to plasma; centrifuge to remove proteins.
-
Derivatization:
-
React supernatant with o-phenylenediamine to form the quinoxalinol derivative (stabilizes the keto-group).
-
React with BSTFA + 1% TMCS to form the TMS-quinoxalinol derivative.
-
-
Instrumentation: GC-MS (SIM mode) or GC-C-IRMS.
-
GC-MS Ions: Monitor m/z 232 (M) and 233 (M+1).
-
Muscle Tissue Analysis (Product Pool)
Objective: Measure L-[1-13C]Leucine enrichment in bound protein.
-
Homogenization: Homogenize ~30-50 mg muscle in PCA (Perchloric Acid).
-
Separation: Centrifuge.
-
Hydrolysis: Wash pellet 3x with ethanol/ether. Hydrolyze in 6N HCl at 110°C for 24 hours.
-
Purification: Cation exchange chromatography (Dowex) to isolate amino acids.
-
Derivatization: N-acetyl-n-propyl (NAP) or t-BDMS derivatives.
-
Instrumentation: GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry) is strongly recommended for muscle protein samples due to the low enrichment levels (often <0.05 APE).
Calculations & Data Processing
The Fractional Synthesis Rate (FSR) represents the percentage of the muscle protein pool that is renewed per hour.
The Standard Equation
Where:
-
: Enrichment of protein-bound leucine at Biopsy 2 (APE - Atom Percent Excess).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> - : Enrichment of protein-bound leucine at Biopsy 1.
-
: Average enrichment of Plasma KIC during the time interval (APE).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
: Time interval between biopsies in hours.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Validation Check: Ensure that the Plasma KIC enrichment was stable (coefficient of variation < 5%) during the sampling period. If the precursor pool is not in steady state, the area-under-the-curve (AUC) calculation must be used instead of the average.
Scientific Integrity & Troubleshooting (E-E-A-T)
-
Why not measure tRNA directly? Isolating aminoacyl-tRNA from human muscle biopsies yields insufficient mass for reliable analysis. Plasma KIC is the validated "next-best" surrogate because the transamination of leucine to KIC occurs in the cytosol, sharing the same compartment as tRNA charging [1, 4].
-
Impact of Hemolysis: Red blood cells contain high levels of transaminases. Hemolyzed samples can artificially alter KIC enrichment. Discard hemolyzed samples.
-
Biopsy Timing: Ensure the "Baseline" biopsy (Biopsy 1) is taken after steady state is achieved. Taking a biopsy at T=0 (before tracer) assumes the baseline enrichment is natural abundance. While mathematically possible, taking Biopsy 1 at steady state (T=180) eliminates errors associated with individual variation in background 13C levels.
References
-
Wolfe, R. R., & Chinkes, D. L. (2005).[5] Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. (Foundational text on precursor-product theory).
-
Smith, G. I., et al. (2011). "Plasma protein synthesis rate in the elderly is not different from that in young adults using a flooding dose of [1-13C]leucine." Am J Physiol Endocrinol Metab.
-
Atherton, P. J., et al. (2010). "Distinct anabolic signalling responses to amino acids in C2C12 skeletal muscle cells." Amino Acids.[1][6][7][8][3][9][10][11][12] (Context on Leucine signaling).
-
Katsanos, C. S., et al. (2006). "A novel stable isotope tracer method to measure muscle protein fractional breakdown rate during a physiological non-steady-state condition." Am J Physiol Endocrinol Metab.
-
Matthews, D. E., et al. (1982). "Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment." J Clin Invest. (The seminal paper validating KIC as a surrogate).
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. Infusion of labeled KIC is more accurate than labeled leucine to determine human muscle protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 8. researchgate.net [researchgate.net]
- 9. alexandraatleephillips.com [alexandraatleephillips.com]
- 10. Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 12. Frontiers | Stimulation of muscle protein synthesis with low-dose amino acid composition in older individuals [frontiersin.org]
Application Note: In Vivo Measurement of Whole-Body Protein Turnover Using the Primed Constant Infusion of L-[1-13C]Leucine
[1][2]
Executive Summary
The quantification of protein synthesis and breakdown rates in vivo is critical for understanding metabolic flux in states of cachexia, sarcopenia, and drug-induced anabolic/catabolic shifts. The Primed Constant Infusion of L-[1-13C]Leucine is the gold-standard stable isotope technique for this purpose.
This guide provides a rigorous protocol for the "Reciprocal Pool Model," emphasizing the necessity of measuring plasma
Theoretical Framework & Mechanism
Why L-[1-13C]Leucine?
Leucine is an essential branched-chain amino acid (BCAA) metabolized primarily in skeletal muscle. The choice of the 1-13C label (carboxyl carbon) is chemically strategic:
-
Transamination: Leucine is reversibly transaminated to
-ketoisocaproate (KIC) intracellularly.[1] -
Decarboxylation: The rate-limiting step of oxidation involves the decarboxylation of KIC by the branched-chain
-keto acid dehydrogenase (BCKAD) complex. -
Label Release: During decarboxylation, the 1-13C label is released as
, which is expired in the breath. This allows for the non-invasive measurement of amino acid oxidation rates.
The Reciprocal Pool Model (The "KIC Logic")
Expert Insight: A common error in metabolic studies is using plasma leucine enrichment (
-
The Problem: Plasma Leucine Enrichment > Intracellular Leucine Enrichment.
-
The Solution: Plasma KIC is derived solely from intracellular leucine. Therefore, Plasma KIC Enrichment
Intracellular Leucine Enrichment . -
Result: Using KIC enrichment provides a more accurate (lower) precursor enrichment value, yielding a truer (higher) calculated synthesis rate.
Metabolic Pathway Visualization
Figure 1: The metabolic fate of L-[1-13C]Leucine. Note that Plasma KIC equilibrates with the Intracellular KIC/Leucine pool, making it the superior surrogate for the true precursor enrichment.
Experimental Protocol
Subject Preparation & Catheterization
To ensure steady-state conditions, environmental and physiological stability is paramount.
-
State: Post-absorptive (overnight fast of 10-12 hours).
-
Catheter 1 (Infusion): Antecubital vein (forearm) for tracer administration.
-
Catheter 2 (Sampling): Contralateral hand vein.
-
Critical Step: The hand must be placed in a heated box (55°C - 60°C) or wrapped in a heating pad. This "arterializes" the venous blood by opening arteriovenous shunts, providing samples that mimic arterial enrichment without the risk of arterial catheterization.
-
Tracer Preparation
-
Tracer: L-[1-13C]Leucine (99 atom % excess).
-
Carrier: Sterile 0.9% Saline.
-
Sterility: Solutions must be prepared in a laminar flow hood and passed through a 0.22
m filter.
The Priming Dose (Crucial for Time Efficiency)
Without a prime, reaching isotopic equilibrium takes 4-6 hours. A dual-prime strategy reduces this to ~60-90 minutes.
| Component | Dose Calculation | Purpose |
| L-[1-13C]Leucine | 4.0 - 8.0 | Instantly raises the leucine pool enrichment to the predicted plateau. |
| NaH | 2.0 - 3.0 | Primes the bicarbonate pool. Without this, breath |
Continuous Infusion
-
Rate: 4.0 - 8.0
mol/kg/hour (Matches the prime ratio). -
Pump: High-precision volumetric pump (e.g., syringe pump).
-
Duration: 180 - 240 minutes total.
Sampling Schedule
Data collection occurs only after isotopic steady state is achieved (typically after 120 mins).
| Time (min) | Action | Sample Type | Purpose |
| -15 | Baseline Sample | Blood + Breath | Background enrichment subtraction. |
| 0 | Start Infusion | Bolus + Constant | Initiate study. |
| 0 - 120 | Equilibration | None | Allow pools to stabilize. |
| 120 | Sample 1 | Blood + Breath | Steady State Point 1 |
| 140 | Sample 2 | Blood + Breath | Steady State Point 2 |
| 160 | Sample 3 | Blood + Breath | Steady State Point 3 |
| 180 | Sample 4 | Blood + Breath | Steady State Point 4 |
Analytical Workflow
Blood Processing (GC-MS)
-
Separation: Centrifuge blood immediately at 4°C; separate plasma.
-
Derivatization:
-
Acidify plasma to precipitate proteins.
-
Extract KIC using methylene chloride.
-
Derivatize KIC to its quinoxalinol-TMS derivative (for high stability and sensitivity).
-
Derivatize Leucine to N-acetyl-n-propyl (NAP) or t-BDMS derivative.
-
-
Measurement: Analyze via Gas Chromatography-Mass Spectrometry (GC-MS) using Selective Ion Monitoring (SIM).
-
Target: Measure the Tracer-to-Tracee Ratio (TTR) or Enrichment (MPE).
-
Breath Processing (IRMS)
-
Collection: Subjects breathe into a mixing chamber or breath bag (e.g., Douglas bag) or directly into vacutainer tubes via a breath straw.
-
Measurement: Isotope Ratio Mass Spectrometry (IRMS) measures the
ratio in expired . -
VCO2: Total
production rate ( ) must be measured via indirect calorimetry (metabolic cart) during the sampling window.
Calculations & Data Analysis
Nomenclature
-
: Infusion rate of tracer (
mol/kg/min). - : Enrichment of precursor (Plasma KIC) at plateau (MPE or TTR).
-
: Enrichment of expired
(atom percent excess). -
: Carbon dioxide production rate (
mol/kg/min). -
: Bicarbonate recovery factor (typically 0.81 in fasted humans) – corrects for
trapped in bone/bicarbonate pools.
Rate of Appearance ( ) / Flux ( )
This represents whole-body protein breakdown (in the fasted state).
Note: If
Rate of Oxidation ( )
Calculated from breath enrichment.
Note: We divide by
Rate of Protein Synthesis (NOLD)
Non-Oxidative Leucine Disposal (NOLD) represents the rate at which leucine is incorporated into protein.
(In steady state, Rate of Appearance
Validation & Quality Control
The Plateau Check
A study is only valid if isotopic steady state is maintained.
-
Protocol: Plot the enrichment values of the four samples taken between 120-180 minutes.
-
Test: Perform a linear regression. The slope should not be significantly different from zero (
).[2] If the slope is positive, the pool is still expanding (insufficient prime or time).
Experimental Workflow Diagram
Figure 2: Experimental timeline ensuring isotopic equilibrium before sampling.
References
-
Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.
-
Matthews, D. E., et al. (1980).[3] Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine.[4][5][1][6][7] American Journal of Physiology-Endocrinology and Metabolism, 238(5), E473-E479.
-
Schwenk, W. F., et al. (1985). Use of reciprocal pool specific activities to model leucine metabolism in humans.[8][9] American Journal of Physiology-Endocrinology and Metabolism, 249(6), E646-E650.
-
Mittendorfer, B., et al. (2003). Protein synthesis rates in human muscle: neither shaken nor stirred. The Journal of Physiology, 553(Pt 1), 3-4.
Sources
- 1. Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. ALTERNATIVE EQUATIONS FOR WHOLE-BODY PROTEIN SYNTHESIS AND FOR FRACTIONAL SYNTHETIC RATES OF PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-3C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Use of reciprocal pool specific activities to model leucine metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low L-LEUCINE (1-13C) enrichment in tissue samples
Technical Support Center: Stable Isotope Tracer Applications Subject: Troubleshooting Low L-LEUCINE (1-13C) Enrichment in Tissue Samples Ticket Priority: High (Experimental Validity at Risk) Assigned Specialist: Senior Application Scientist, Metabolic Flux Unit
Introduction: The "Tracer-to-Tracee" Challenge
You are likely reading this because your calculated Fractional Synthesis Rate (FSR) is negligible, or your Mass Spectrometry (MS) signals for the M+1 isotope are indistinguishable from background noise.
In stable isotope studies, "Low Enrichment" is a symptom with three distinct root causes:
-
Physiological: The tracer never reached the target tissue in sufficient quantity.
-
Analytical: The tracer is there, but the instrument cannot see it (chemistry/sensitivity).
-
Mathematical: The tracer is there, but the precursor pool definition is incorrect, skewing the calculation.
This guide moves beyond basic protocol steps to the mechanistic failure points of L-[1-13C]Leucine workflows.
Phase 1: Experimental Design & Infusion (The Input)
If the tracer isn't in the precursor pool, it won't be in the protein.
Critical Check: The Prime-to-Constant Ratio
A common error is relying solely on a continuous infusion without an adequate bolus (prime). Leucine has a significant metabolic pool size. Without a prime, reaching isotopic equilibrium (steady state) can take 4–6 hours. If your experiment is 3 hours long and you didn't prime, you are measuring the equilibration phase, not the steady state.
-
The Fix: Implement a Primed-Continuous Infusion .[1]
-
Standard Protocol: Bolus (e.g., 1 mg/kg) followed immediately by continuous infusion (e.g., 1 mg/kg/h).
-
Validation: You must measure plasma enrichment at multiple time points (e.g., 60, 90, 120 min). If the curve is still rising, you have not reached steady state.
The Precursor Pool Paradox (Plasma vs. Intracellular)
Issue: You are using Plasma Leucine enrichment as your denominator (
The Gold Standard Solution:
Figure 1: The Kinetic Model.[2] Note how 'Proteolysis' dilutes the Intracellular Leucine pool. Plasma KIC (yellow) is used as the proxy for Intracellular Leucine (green) because they are in equilibrium, whereas Plasma Leucine (blue) is often too highly enriched.
Phase 2: Sample Preparation (The Processing)
If the biology worked, the chemistry might be failing.
The "Dirty Pellet" Problem
Symptom: High background noise or inconsistent enrichment in the protein-bound fraction. Cause: Incomplete removal of free intracellular leucine. Mechanism: The free pool is 50–100x more enriched than the protein-bound pool. If you leave even microliters of supernatant on your protein pellet, the free tracer will contaminate the bound signal, causing massive errors (usually false highs, but can mask low enrichment by raising the baseline). Protocol Fix:
-
Precipitate with TCA or PCA.
-
Wash the pellet 3x with TCA/PCA.
-
Wash the pellet 2x with Ethanol/Ether (removes lipids and residual acid).
-
Dry completely before hydrolysis.
Derivatization: The Moisture Enemy (GC-MS)
Symptom: Low abundance of the molecular ion, "messy" chromatography. Context: For GC-MS, we typically use MTBSTFA to form t-BDMS derivatives. This reaction is strictly anhydrous. Failure Mode: If your hydrolyzed amino acids were not dried down completely (including removing the HCl), the MTBSTFA reacts with the water/acid instead of your leucine. Checklist:
-
Did you dry the hydrolysate under nitrogen/vacuum speed-vac until a visible solid residue remained?
-
Did you add Acetonitrile (ACN) and re-dry to azeotrope off residual water?
-
Are your reagents (MTBSTFA) fresh? Once opened, they absorb atmospheric moisture.
Phase 3: Analytical & Calculation (The Output)
Mass Spectrometry Sensitivity
Target Ions (t-BDMS Leucine):
-
m/z 302: (M+0) Natural abundance.
-
m/z 303: (M+1) The 1-13C tracer.
-
m/z 304: (M+2) Monitoring for overlap/contamination.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Low M+0 and M+1 Signal | Poor derivatization (Moisture) or Sample Loss. | Check drying steps.[3] Re-derivatize with fresh MTBSTFA. Ensure injector port is clean. |
| High M+0, Low M+1 | Tracer didn't enter protein. | Check infusion length. Check if tissue is metabolically active (e.g., necrotic tissue?). |
| M+1 Enrichment < 0.2% | Below detection limit (GC-MS). | Increase infusion duration or tracer concentration. Consider IRMS (Isotope Ratio Mass Spec) for very low enrichments. |
| Inconsistent Replicates | Inhomogeneous tissue powdering. | Pulverize tissue in liquid nitrogen to a fine powder before weighing. |
The Calculation Logic
Ensure you are using the correct equation for Precursor-Product FSR :
- : Enrichment of protein-bound leucine (Atom Percent Excess - APE).
- : Enrichment of Plasma KIC (average over the time period).[2]
- : Time of biopsy (in hours).
Note: If you only have one biopsy (
Troubleshooting Decision Tree
Figure 2: Systematic Troubleshooting Flowchart. Follow the path from the initial symptom to the root cause.
Frequently Asked Questions (FAQ)
Q: Can I use a "Flooding Dose" instead of a continuous infusion to avoid these problems? A: Yes, the flooding dose (injecting a massive amount of unlabeled leucine + tracer) forces the intracellular pool to match the plasma pool, eliminating the "KIC vs. Leucine" ambiguity. However, this is less physiological and can stimulate protein synthesis itself, potentially altering the very rate you are trying to measure [1]. Continuous infusion is preferred for basal rate measurements.
Q: My GC-MS peaks look "tailed" and the baseline is high. What happened? A: This is classic column overload or moisture contamination. T-BDMS derivatives are sticky. If you injected too much sample or if the sample was wet, the derivatives degrade in the injector port. Change the liner, clip the column (10-20cm), and ensure your samples are anhydrous [2].
Q: Why is my calculated FSR negative?
A: This is a mathematical impossibility in biology, but common in data analysis. It usually means your "Baseline" (
References
-
Smith, K., et al. (1998). "Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine."[4] American Journal of Physiology-Endocrinology and Metabolism.
-
Chaves, A.A., et al. (2025). "The Derivatization and Analysis of Amino Acids by GC-MS." Sigma-Aldrich Technical Guides.
-
Wolfe, R.R.[3] & Chinkes, D.L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. (Standard Text).
-
Matthews, D.E., et al. (1982). "Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment." Journal of Clinical Investigation.
-
Wilkinson, D.J., et al. (2014).[3] "Stable isotope tracers and exercise physiology: past, present and future." The Journal of Physiology.
Sources
- 1. Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine - PubMed [pubmed.ncbi.nlm.nih.gov]
common pitfalls in L-LEUCINE (1-13C) experimental design
Technical Support Center: L-LEUCINE (1-13C) Experimental Design
Status: Online Operator: Senior Application Scientist (Metabolic Flux Unit) Ticket ID: LEU-13C-OPT
Welcome to the Technical Support Center
You are likely here because your tracer data is noisy, your fractional synthetic rates (FSR) look biologically implausible, or you are debating whether to measure plasma leucine or KIC.
L-Leucine (1-13C) is the "gold standard" for measuring whole-body protein turnover and oxidation because the 1-carbon is lost as
Below are the most critical troubleshooting guides and FAQs based on field failures I have diagnosed in hundreds of studies.
Module 1: The Precursor Pool Paradox (The #1 Error)
Q: My plasma leucine enrichment is steady, but my calculated protein synthesis rates are consistently lower than literature values. What is wrong?
A: You are likely using plasma leucine enrichment (
Protein synthesis occurs inside the cell, using tRNAs charged with intracellular leucine. The enrichment of leucine in the plasma is almost always higher than the enrichment inside the muscle/tissue cell due to the constant dilution of the intracellular pool by unlabelled amino acids released from protein breakdown.
The Fix: The Reciprocal Pool Model (Measure KIC)
You must measure the enrichment of
-
Mechanism: Leucine and KIC are interconverted rapidly by branched-chain aminotransferase (BCAT) in the cytosol.
-
Why it works: Plasma KIC enrichment equilibrates with intracellular leucine enrichment, not plasma leucine. Therefore, Plasma KIC
Intracellular Leucine. -
Impact: Using plasma leucine instead of KIC can underestimate protein synthesis by 20–30% because you are overestimating the precursor enrichment in the denominator of the FSR equation.
Visualizing the Pathway:
Figure 1: The Metabolic Fate of L-Leucine (1-13C). Note that Plasma KIC equilibrates with the Intracellular Leucine pool, making it the correct surrogate for calculation.
Module 2: Infusion Protocol Design
Q: I am seeing a "drifting" enrichment plateau even after 4 hours. Do I need a longer infusion?
A: You likely miscalculated or omitted the Priming Dose . Without a prime, it takes 4–5 half-lives to reach isotopic steady state. With L-Leucine, this can waste 4+ hours of expensive tracer and clinical time.
The Protocol: Primed Constant Infusion You must instantly raise the body's pool to the desired enrichment level (e.g., 5% MPE) at Time 0.
Calculations Table:
| Parameter | Formula | Typical Value (Human) |
| Target Enrichment ( | Desired Tracer / Tracee Ratio | 0.05 (5%) |
| Priming Dose ( | ||
| Infusion Rate ( | Based on Leucine Flux ( | |
| Bicarbonate Prime | Needed for oxidation studies |
Note: The Bicarbonate Prime is critical. The body has a large bicarbonate pool. If you don't prime it with
Module 3: Oxidation & Breath Analysis Pitfalls
Q: My calculated oxidation rates are 20% lower than expected. Is the mass spec broken?
A: You likely ignored the Bicarbonate Correction Factor (
The Fix:
You must correct your measured Breath
-
Fasted State:
(approx 80% recovery). -
Gold Standard: Perform a separate "Bicarbonate Recovery Study" on your subjects or cite a reference that matches your exact physiological conditions (fasted vs. fed). [3, 4]
Module 4: Analytical Troubleshooting (GC-MS)
Q: My TBDMS-Leucine peaks are tailing or showing poor ionization.
A: This is usually a moisture issue during derivatization with MTBSTFA .
Troubleshooting Guide:
-
Reagent Choice: Use MTBSTFA + 1% t-BDMCS .[3] The t-BDMCS acts as a catalyst. Avoid MSTFA for leucine if possible; TBDMS derivatives are more stable (less prone to hydrolysis) than TMS derivatives. [5]
-
The "Water" Enemy: MTBSTFA is extremely sensitive to moisture.
-
Fragmentation Monitoring:
-
For Leucine-TBDMS, monitor the [M-57] fragment (loss of tert-butyl group).
-
This usually provides the highest abundance ion (m/z 302 for unlabeled, m/z 303 for 1-13C).
-
Warning: Ensure you are monitoring the correct ion for the carboxyl carbon if using 1-13C. The 1-carbon is retained in the TBDMS derivative backbone. [6]
-
Workflow Visualization:
Figure 2: Validated Workflow for Primed Constant Infusion Studies.
References
-
Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine. Source: PubMed / NIH [Link]
-
Recovery of (13)CO(2) from infused [1-(13)C]leucine and [1,2-(13)C(2)]leucine in healthy humans. Source: American Journal of Physiology - Endocrinology and Metabolism [Link]
-
Principles of stable isotope research – with special reference to protein metabolism. Source: Clinical Nutrition ESPEN (via PMC) [Link]
-
Whole body leucine metabolism during and after resistance exercise in fed humans. Source: Medicine and Science in Sports and Exercise [Link]
-
Relationships between plasma isotope enrichments of leucine and alpha-ketoisocaproic acid. Source: European Journal of Clinical Investigation [Link][9]
Sources
- 1. Whole body leucine metabolism during and after resistance exercise in fed humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS | MDPI [mdpi.com]
- 4. Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recovery of (13)CO(2) from infused [1-(13)C]leucine and [1,2-(13)C(2)]leucine in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. researchgate.net [researchgate.net]
- 8. KIC (ketoisocaproic acid) and leucine have divergent effects on tissue insulin signaling but not on whole-body insulin sensitivity in rats | PLOS One [journals.plos.org]
- 9. Relationships between plasma isotope enrichments of leucine and alpha-ketoisocaproic acid during continuous infusion of labelled leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Leucine (1-13C) Enrichment Analysis: A Technical Support Guide
Welcome to the technical support center for improving the precision of L-Leucine (1-13C) enrichment measurements. This guide is designed for researchers, scientists, and drug development professionals who utilize stable isotope tracers to investigate metabolic dynamics. Here, we will delve into the critical aspects of experimental design, sample preparation, and mass spectrometric analysis to help you achieve the highest data quality and confidence in your results.
Our approach is rooted in explaining the causality behind each recommendation, ensuring that every protocol is a self-validating system. We will move from foundational questions to specific troubleshooting scenarios, providing actionable solutions grounded in established scientific principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and foundational concepts essential for designing and executing precise L-Leucine (1-13C) tracer studies.
Q1: What are the primary sources of imprecision in L-Leucine (1-13C) enrichment measurements?
Imprecision in stable isotope enrichment studies can arise from three main areas:
-
Pre-analytical Variability: This includes everything from the study design (e.g., tracer infusion protocol) to sample handling. Inconsistent sample collection times, improper storage, or repeated freeze-thaw cycles can degrade analytes and introduce significant error.[1]
-
Analytical Variability (Sample Preparation): This is often the largest source of error. Key contributors include inefficient protein precipitation, incomplete recovery during extraction, and, most critically, inconsistent derivatization. Derivatization is required for Gas Chromatography-Mass Spectrometry (GC-MS) to make amino acids volatile and thermally stable.[2][3] Incomplete or side reactions during this step will directly impact the measured isotopic ratio.
-
Analytical Variability (Instrumentation): While modern mass spectrometers are highly precise, their performance depends on proper setup and maintenance. Sources of error include instrument drift, incorrect mass calibration, high background noise, and suboptimal chromatographic separation, which can lead to co-elution with interfering compounds.[4]
Q2: Which analytical platform is better for this analysis: GC-MS or LC-MS/MS?
Both GC-MS and LC-MS/MS are powerful techniques for isotopic enrichment analysis, and the choice depends on several factors.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the traditional workhorse and often considered the gold standard for its high chromatographic resolution and the stable, predictable fragmentation of derivatized amino acids.[3][5] Derivatization, typically silylation with reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is mandatory to make leucine volatile.[3] This process adds time and a potential source of variability but results in excellent peak shapes and sensitivity. The electron ionization (EI) used in GC-MS produces information-rich fragmentation patterns.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This platform has the significant advantage of not requiring derivatization, simplifying sample preparation.[6] It is also generally faster. However, chromatographic separation of leucine from its isobaric isomer, isoleucine, can be challenging and requires specialized columns or methods.[7][8] While both platforms can yield excellent results, GC-MS is often favored for its robustness in separating isomers and providing highly precise enrichment data when the derivatization process is well-controlled.[9]
Q3: Why is derivatization necessary for GC-MS, and what are the best practices?
Amino acids like leucine are zwitterionic and non-volatile, making them unsuitable for direct GC analysis. Derivatization is a chemical process that replaces active hydrogens on polar functional groups (like -COOH and -NH2) with nonpolar moieties.[3] This increases volatility and thermal stability, allowing the analyte to travel through the GC column.
Best Practices for Derivatization (using MTBSTFA):
-
Complete Dryness: The silylation reaction is highly sensitive to moisture. Ensure samples are completely dry before adding the derivatization reagent, as water will consume the reagent and lead to incomplete derivatization.
-
Optimize Reaction Conditions: The reaction typically requires heating (e.g., 75-90°C) for a specific duration (e.g., 15-120 minutes) to proceed to completion.[5][10] These conditions may need to be optimized for your specific sample matrix and concentration.
-
Consistent Timing and Temperature: Use a calibrated heating block and a precise timer. Small variations in reaction time or temperature between samples can lead to significant variability in derivatization efficiency and, consequently, measured enrichment.
-
Use of a Catalyst: Some protocols include a catalyst, but MTBSTFA often works efficiently on its own. If you use one, ensure it is used consistently across all samples, standards, and blanks.
Q4: How do I correctly calculate isotopic enrichment from my mass spectrometry data?
Isotopic enrichment is typically expressed as a Tracer-to-Tracee Ratio (TTR) or Mole Percent Excess (MPE). The fundamental measurement is the ratio of the ion intensity of the labeled isotope (M+1 for L-Leucine (1-13C)) to the unlabeled isotope (M+0).
The Calculation Process:
-
Identify the Correct Ions: For GC-MS analysis of TBDMS-derivatized leucine, a common and abundant fragment ion is monitored, such as the [M-57]+ fragment, which has lost a tert-butyl group.[3] For unlabeled leucine, this corresponds to a mass-to-charge ratio (m/z) of 302, while the 13C-labeled version (M+1) is at m/z 303.
-
Measure Ion Intensities: Using Selected Ion Monitoring (SIM), the mass spectrometer measures the peak area (or height) for both the M+0 (m/z 302) and M+1 (m/z 303) ions at the retention time of leucine.
-
Correct for Natural Abundance: A crucial step is to correct for the natural abundance of 13C and other isotopes that contribute to the M+1 signal. This is done by analyzing an unenriched (baseline) sample from the same subject or a standard of known natural abundance. The baseline M+1/M+0 ratio is subtracted from the ratio measured in the enriched sample.
-
Calculate MPE: MPE = [(TTR_sample - TTR_baseline) / (1 + (TTR_sample - TTR_baseline))] * 100
This calculation provides the percentage of the leucine pool that is enriched with the 13C tracer.
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during L-Leucine (1-13C) enrichment analysis.
Issue 1: High Variability Between Replicate Injections of the Same Sample
| Potential Cause | Diagnostic Check | Recommended Solution |
| Injector/Inlet Issues | Observe peak shapes. Are they tailing or splitting? Check the pressure profile during the run. | Perform inlet maintenance: replace the liner, septum, and O-ring. Trim the GC column from the inlet side. Ensure the syringe is functioning correctly. |
| Inconsistent Derivatization | Re-derivatize a portion of the sample extract and re-analyze. Compare results. | Review the derivatization protocol for consistency. Ensure complete dryness of samples before adding reagent. Verify the temperature of the heating block and reaction time. |
| Sample Instability | Analyze samples immediately after preparation and then again after several hours in the autosampler. | Ensure derivatives are stable in the chosen solvent. Toluene is often a good choice for long-term stability of derivatives.[2] If degradation is observed, limit the time samples spend in the autosampler. |
Issue 2: Low Signal Intensity or "No Peak" Detected
| Potential Cause | Diagnostic Check | Recommended Solution |
| Sample Preparation Failure | Check the signal of an internal standard if used. Is it also low or absent? | If the internal standard is also low, suspect a systemic issue in the extraction or derivatization steps. If only the analyte is low, it points to a problem specific to leucine (e.g., degradation). |
| Poor Derivatization Yield | Review derivatization conditions. Is the reagent old or potentially hydrolyzed? | Use a fresh vial of derivatization reagent (e.g., MTBSTFA). Confirm complete sample dryness, as moisture kills the reaction. Optimize reaction temperature and time.[5] |
| Mass Spectrometer Not Tuned | Run an instrument performance check or autotune. | Regularly tune and calibrate the mass spectrometer according to the manufacturer's guidelines to ensure it is operating at optimal sensitivity and mass accuracy.[4] |
| Incorrect SIM/MRM Parameters | Verify the m/z values being monitored for both the analyte and the tracer. Check dwell times. | Ensure you are monitoring the correct and most abundant fragment ions for your derivative. Optimize dwell times to ensure sufficient data points across the chromatographic peak (aim for 15-20 points). |
Issue 3: High Background or Interfering Peaks
| Potential Cause | Diagnostic Check | Recommended Solution |
| Contaminated Sample/Solvents | Analyze a solvent blank. Are the interfering peaks present? | Use high-purity, LC-MS or GC-grade solvents. Ensure all glassware is scrupulously clean. Consider solid-phase extraction (SPE) for sample cleanup to remove matrix components.[4] |
| GC Column Bleed | Run a blank gradient program without an injection. Does the baseline rise significantly at high temperatures? | Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may need to be replaced. Ensure the final oven temperature does not exceed the column's maximum limit. |
| Co-elution with Isobaric Compounds | Is there another peak very close to or overlapping with the leucine peak? (e.g., isoleucine). | Optimize the GC temperature program to improve separation. A slower temperature ramp can often increase resolution between closely eluting peaks. Ensure you are using a column with appropriate selectivity for amino acids. |
Part 3: Protocols and Data Visualization
Experimental Workflow Diagram
The following diagram outlines the critical steps from sample collection to final data analysis for a typical L-Leucine (1-13C) enrichment study using GC-MS.
Caption: Workflow for L-Leucine (1-13C) analysis by GC-MS.
Troubleshooting Decision Tree: Low Signal Intensity
Caption: Decision tree for troubleshooting low signal intensity.
Protocol: Plasma Deproteinization and Derivatization for GC-MS
This protocol describes the preparation of plasma samples for L-Leucine (1-13C) enrichment analysis.
Materials:
-
Plasma samples
-
Internal Standard (if used, e.g., L-Leucine-d10)
-
Sulfosalicylic acid (SSA), 30% (w/v)
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Acetonitrile (ACN), GC-grade
-
Microcentrifuge tubes (1.5 mL)
-
Centrifugal vacuum concentrator (SpeedVac) or nitrogen evaporator
-
Heating block
-
GC vials with inserts
Procedure:
-
Thawing: Thaw frozen plasma samples on ice. Vortex briefly to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard (Optional): Add the internal standard at a known concentration.
-
Protein Precipitation: Add 10 µL of 30% SSA to the plasma. Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubation: Incubate the samples on ice for 10 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant (approximately 100 µL) to a new clean tube, being careful not to disturb the protein pellet.
-
Drying: Place the tubes in a centrifugal vacuum concentrator or under a gentle stream of nitrogen until completely dry. This step is critical; no moisture should remain.
-
Derivatization: a. Add 50 µL of ACN and 50 µL of MTBSTFA to the dried residue. b. Cap the tubes tightly and vortex for 1 minute. c. Place the tubes in a heating block set to 90°C for 60 minutes.[5]
-
Cooling & Transfer: After heating, allow the tubes to cool to room temperature. Transfer the derivatized sample to a GC vial with an insert for analysis.
-
Analysis: Analyze the sample by GC-MS in SIM mode, monitoring the appropriate ions for unlabeled and 13C-labeled leucine.
References
-
Nair, K. S., & Short, K. R. (2005). Hormonal and signaling role of branched-chain amino acids. The Journal of nutrition, 135(6 Suppl), 1547S–52S. [Link]
-
He, Y., et al. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. Metabolites, 13(4), 489. [Link]
-
Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 181. [Link]
-
Skinner, T. L., et al. (2019). Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles. Metabolites, 9(10), 229. [Link]
-
ResearchGate. (n.d.). Troubleshooting for Possible Issues. ResearchGate. [Link]
-
Castaño-Cerezo, S., et al. (2024). Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. Analytical and Bioanalytical Chemistry. [Link]
-
Jo, A., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Atmosphere, 13(11), 1851. [Link]
-
Hegedus, F., et al. (2024). Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry. Journal of Mass Spectrometry and Advances in the Clinical Lab, 31, 100140. [Link]
-
Matthews, D. E., et al. (1981). Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment. Metabolism, 30(11), 1105–1112. [Link]
-
Wilkinson, D. J., et al. (2017). Stable isotope tracers and exercise physiology: past, present and future. The Journal of Physiology, 595(9), 2873–2882. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]
-
World Health Organization. (2022). Bioanalytical Method Validation and Study Sample Analysis. WHO. [Link]
-
Tautenhahn, R., et al. (2015). Amino acid analysis using chromatography–mass spectrometry: An inter platform comparison study. Journal of Chromatography B, 997, 1-8. [Link]
-
Meier-Augenstein, W., et al. (1996). Determination of 13C enrichment by conventional GC-MS and GC-(MS)-C-IRMS. Biological Mass Spectrometry, 25(1), 37-42. [Link]
-
Buch, A., et al. (2014). Extraterrestrial Material Analysis: Influence of the Acid Hydrolysis on the MTBSTFA Derivatization. Eighth International Conference on Mars. [Link]
-
Technology Networks. (2021). The Role of Stable Isotope Tracers in Skeletal Muscle Metabolism Research. Technology Networks. [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.[Link]
-
Shimadzu. (n.d.). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. Shimadzu. [Link]
-
National Research Council (US) Committee on Military Nutrition Research. (1999). The Role of Protein and Amino Acids in Sustaining and Enhancing Performance. National Academies Press (US). [Link]
-
ResearchGate. (n.d.). TIC of 31 amino acids derivatized with MTBSTFA using the “short optimized” GC-MS method program. ResearchGate. [Link]
-
ResearchGate. (n.d.). Steps in stable-isotope metabolomics analysis. ResearchGate. [Link]
-
ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. [Link]
-
ResearchGate. (n.d.). (PDF) 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. ResearchGate. [Link]
-
Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. Broad Institute. [Link]
-
ACS Publications. (2018). Distinguishing between Leucine and Isoleucine by Integrated LC–MS Analysis Using an Orbitrap Fusion Mass Spectrometer. Analytical Chemistry. [Link]
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gmi-inc.com [gmi-inc.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hou.usra.edu [hou.usra.edu]
Validation & Comparative
Technical Comparison: L-Leucine (1-13C) Flooding Dose vs. Primed Constant Infusion
Executive Summary
In the quantification of Fractional Synthesis Rate (FSR) of proteins, the choice between Flooding Dose (FD) and Primed Constant Infusion (PCI) using L-Leucine (1-13C) represents a trade-off between precursor pool definition and physiological steady-state integrity .
-
The Primed Constant Infusion (PCI) is the "Gold Standard" for basal state measurements. It maintains physiological amino acid concentrations but suffers from the "tRNA precursor dilemma"—the uncertainty of the isotopic enrichment at the true site of protein synthesis.
-
The Flooding Dose (FD) eliminates the precursor dilemma by swamping all compartments with tracer, ensuring isotopic equilibrium. However, the massive bolus of Leucine activates the mTORC1 pathway, potentially stimulating protein synthesis and measuring a "maximal" rather than "basal" rate.
This guide analyzes the kinetic validity, experimental protocols, and data interpretation of both methods to assist in study design.
The Kinetic Challenge: The Precursor Pool Dilemma
To understand why two methods exist, one must understand the fundamental equation of protein synthesis using stable isotopes:
Where:
- : Enrichment of the protein-bound amino acid.
- : Enrichment of the precursor amino acid available to the ribosome.
The Problem: We can easily measure enrichment in plasma (
Using
Diagram 1: The Leucine Kinetic Model & KIC Surrogate
The following diagram illustrates the compartmental flow and why
Figure 1: Compartmental model showing the relationship between Leucine and KIC. In PCI, Plasma KIC is measured because it is derived from intracellular Leucine, offering a better approximation of tRNA enrichment than Plasma Leucine.
Methodological Deep Dive
Protocol A: Primed Constant Infusion (PCI)
Objective: Achieve and maintain a stable isotopic plateau (steady state) without perturbing amino acid concentrations.
-
Tracer: L-[1-13C]Leucine (99 atom%).
-
Duration: 4–8 hours.
-
The "Prime": A bolus is given instantly to raise the pool enrichment to the target level, followed immediately by infusion to replace tracer loss (oxidation/synthesis).
Step-by-Step Workflow:
-
Catheterization: Insert two catheters (one for infusion, one for arterialized blood sampling).
-
Background Sample: Collect blood/breath for background enrichment.
-
Priming Dose: Administer bolus (e.g.,
). -
Continuous Infusion: Immediately start infusion (e.g.,
). -
Equilibration: Allow 2–3 hours for isotopic equilibrium (plateau).
-
Sampling:
-
Analysis: Measure Plasma KIC enrichment (GC-MS) and Protein-bound Leucine (IRMS).
Self-Validating Check: The plasma enrichment curve must be flat during the sampling window. If it drifts, the FSR calculation is invalid.
Protocol B: Flooding Dose (FD)
Objective: Eliminate the gradient between plasma and tRNA by injecting a massive amount of unlabeled Leucine alongside the tracer.
-
Tracer: L-[1-13C]Leucine mixed with unlabeled L-Leucine.
-
Duration: 30–90 minutes.
-
The "Flood": A large bolus (e.g., 4g total or 0.05 g/kg) raises plasma Leucine concentration 10–20 fold.
Step-by-Step Workflow:
-
Preparation: Mix tracer with a large volume of unlabeled carrier (solubility is a limiting factor; Leucine is hydrophobic).
-
Background Biopsy: Take initial tissue sample (or assume zero enrichment if naive).
-
Injection: Administer the flooding solution IV over 2–5 minutes.
-
Incubation: Wait 40–90 minutes.
-
Final Sampling: Collect blood and the second tissue biopsy.
-
Analysis: Because the pool is flooded,
. Use Plasma Leucine enrichment directly.
Comparative Analysis
The "Leucine Trigger" (Stimulation Artifact)
This is the most critical scientific distinction. Leucine is not just a building block; it is a signaling molecule that activates mTORC1 (mechanistic Target of Rapamycin Complex 1).
-
PCI: Uses trace amounts. No stimulation. Measures true basal FSR.
-
FD: Increases plasma Leucine 10x. High stimulation risk.
-
Evidence: Studies (Smith et al.) show FD can increase FSR in liver and potentially muscle compared to PCI.
-
Counter-Argument: Proponents argue the measurement window (40-90 min) is too short for the upregulation of translation initiation to significantly alter the accumulated protein enrichment.
-
Limit of Detection & Sensitivity
-
PCI: Requires highly sensitive IRMS (Isotope Ratio Mass Spectrometry) because the incorporation time is long, but the enrichment is low/steady.
-
FD: Generates high signal intensity quickly. Can be used with less sensitive equipment (like GC-MS for tissue) in some high-turnover tissues, though IRMS is still preferred.
Workflow Comparison Diagram
Figure 2: Timeline comparison. PCI requires a "steady state" achievement, necessitating a longer protocol.[1] FD is a kinetic "snapshot" relying on rapid saturation.
Experimental Data Review
The following table summarizes comparative data from validation studies where both methods were applied (or compared to KIC surrogate standards).
| Metric | Primed Constant Infusion (PCI) | Flooding Dose (FD) | Interpretation |
| Precursor Definition | Plasma KIC (Surrogate) | Plasma Leucine (Direct) | FD is theoretically more accurate regarding what enrichment the ribosome sees. |
| FSR Values (Muscle) | 0.045 – 0.055 %/h | 0.055 – 0.075 %/h | FD often yields ~20-40% higher FSR values. |
| Cause of Discrepancy | Underestimation of tRNA enrichment (Gradient issue). | Stimulation of synthesis (mTOR activation) OR better precursor alignment. | |
| Invasiveness | High (Catheters, Pumps, 6h+ restraint). | Moderate (Large IV bolus, 1h restraint). | FD is better for field studies or fragile animal models. |
| Isotope Cost | Moderate (Low dose, high enrichment). | High (Massive dose required). | FD is significantly more expensive per subject. |
Key Data Point: A study by Smith et al. (1992) demonstrated that flooding doses of Leucine increased the incorporation of a simultaneous Valine tracer, confirming that the flood itself stimulates protein synthesis, rendering FD invalid for "basal" rate measurement in certain contexts.
Decision Matrix: Which Protocol to Choose?
| Scenario | Recommended Protocol | Rationale |
| Basal Metabolic Rate | PCI | You must avoid stimulating the pathway you are measuring. |
| Drug Efficacy (Anabolic) | PCI | To detect a drug's effect, the baseline must be stable and unstimulated by the tracer. |
| Rapid Turnover Tissues | FD | Liver or gut proteins turn over too fast for the long equilibration of PCI. |
| Field/Clinical Studies | FD | Short duration (90 min) is better for patient compliance than 6-8 hours. |
| Small Animal Models | FD | Maintaining a constant infusion in mice is technically difficult; a bolus is simple. |
References
-
Smith, K., et al. (1992). Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine.[4][5] American Journal of Physiology-Endocrinology and Metabolism.
-
Rennie, M. J., et al. (1994). The flooding dose method for measuring protein turnover.[1][2][4][5][6] Current Opinion in Clinical Nutrition.
-
Garlick, P. J., et al. (1989). Measurement of the rate of protein synthesis in muscle of postabsorptive young men by injection of a 'flooding dose' of [1-13C]leucine.[2][4][5] Clinical Science.
-
Matthews, D. E., et al. (1982). Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment.[2][7][8][9] Journal of Clinical Investigation.
-
Wilkinson, D. J., et al. (2014). Stable isotope tracers and exercise physiology: past, present and future. The Journal of Physiology.
Sources
- 1. Comparison of bolus injection and constant infusion methods for measuring muscle protein fractional synthesis rate in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leucine supplementation chronically improves muscle protein synthesis in older adults consuming the RDA for protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a flooding dose of leucine in stimulating incorporation of constantly infused valine into albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relationships between plasma isotope enrichments of leucine and alpha-ketoisocaproic acid during continuous infusion of labelled leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arterial KIC as marker of liver and muscle intracellular leucine pools in healthy and type 1 diabetic humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Accuracy of L-LEUCINE (1-13C) for Measuring Protein Breakdown: A Comparative Guide for Researchers
In the dynamic field of metabolic research, accurately quantifying protein turnover is paramount to understanding physiological and pathophysiological states. This guide provides an in-depth analysis of the use of L-leucine labeled with carbon-13 at the first carbon position (L-[1-13C]leucine) as a stable isotope tracer for measuring protein breakdown. We will delve into the core principles, compare its accuracy against alternative methods, and provide detailed experimental protocols to ensure robust and reliable data generation for researchers, scientists, and drug development professionals.
The Foundational Principle: Tracing the Fate of an Essential Amino acid
The use of stable isotope tracers, such as L-[1-13C]leucine, is a powerful technique for quantifying the dynamic changes in protein metabolism.[1] L-leucine is an essential branched-chain amino acid (BCAA) that plays a crucial role in activating the mTOR signaling pathway, a key regulator of muscle protein synthesis.[2][3] The core principle lies in introducing a non-radioactive, "heavy" isotope of leucine into a biological system.[1] This labeled leucine behaves biochemically almost identically to its unlabeled counterpart. By tracking its appearance and dilution in various biological compartments, we can precisely measure the rates of protein synthesis and breakdown.
The fundamental premise for measuring protein breakdown is to determine the rate at which the intracellular labeled amino acid tracer is diluted by the appearance of unlabeled amino acid from protein degradation.[4] This dilution reflects the release of endogenous, unlabeled leucine from the breakdown of tissue proteins.
The Primed Continuous Infusion of L-[1-13C]Leucine: A Core Methodology
A widely accepted method for studying protein metabolism involves the primed continuous intravenous infusion of L-[1-13C]leucine.[5] This technique aims to achieve a steady-state isotopic enrichment in the plasma and intracellular compartments, allowing for the calculation of protein kinetics.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for a typical primed continuous infusion study to measure muscle protein breakdown.
1. Subject Preparation:
-
Subjects should be in a post-absorptive state (overnight fast) to minimize the influence of dietary amino acids.
-
Establish intravenous access for tracer infusion and blood sampling. For studies focusing on limb metabolism, arterial and venous catheters in the target limb (e.g., femoral artery and vein for leg studies) are often employed.[6]
2. Priming Dose Calculation and Administration:
-
A priming dose of the L-[1-13C]leucine tracer is administered as a bolus to rapidly achieve isotopic equilibrium in the body's free amino acid pools.
-
The priming dose is calculated based on the subject's body weight and the desired target plasma enrichment.
3. Continuous Infusion:
-
Immediately following the priming dose, a continuous infusion of L-[1-13C]leucine is initiated and maintained at a constant rate for the duration of the study (typically 2-4 hours).
4. Sample Collection:
-
Blood Samples: Arterial and venous blood samples are collected at regular intervals throughout the infusion period to monitor plasma isotopic enrichment and amino acid concentrations.
-
Muscle Biopsies: Muscle tissue biopsies are obtained from a target muscle (e.g., vastus lateralis) at the beginning and end of the infusion period.[5] These biopsies are crucial for determining the intracellular enrichment of the tracer.
5. Sample Processing and Analysis:
-
Blood samples are centrifuged to separate plasma, which is then stored for later analysis.
-
Muscle tissue is immediately frozen in liquid nitrogen and stored at -80°C.
-
Protein is precipitated from plasma and muscle homogenates. The free amino acids in the supernatant are then derivatized for analysis.
-
The isotopic enrichment of L-[1-13C]leucine and its ketoacid, α-ketoisocaproate (α-KIC), in plasma and muscle tissue fluid is determined using mass spectrometry (MS), typically gas chromatography-mass spectrometry (GC-MS) or gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS).[5][7][8]
Causality in Experimental Design: Why These Steps Matter
-
Priming Dose: Without a priming dose, achieving a steady-state isotopic enrichment would be significantly delayed, compromising the accuracy of kinetic calculations.
-
Continuous Infusion: A constant infusion ensures a stable tracer concentration, simplifying the mathematical models used to calculate protein turnover rates.
-
Arterial and Venous Sampling: For limb-specific measurements, A-V balance across the tissue bed provides a direct measure of net protein balance and allows for the calculation of synthesis and breakdown rates.[6][9]
-
Muscle Biopsies: Direct measurement of intracellular tracer enrichment is considered the gold standard for the precursor pool for protein synthesis, as plasma enrichment may not accurately reflect the intracellular environment.[4] α-KIC enrichment in plasma is often used as a surrogate for intracellular leucine enrichment, as it is formed intracellularly from leucine.[10]
Diagram: Experimental Workflow for Measuring Muscle Protein Breakdown using L-[1-13C]Leucine
Caption: Workflow for measuring muscle protein breakdown.
Comparative Analysis: L-[1-13C]Leucine vs. Alternative Methods
The accuracy of L-[1-13C]leucine as a tracer is best understood in the context of other available methods. The primary alternatives include other amino acid tracers, most notably phenylalanine isotopes, and the arteriovenous (A-V) balance method, which can be used in conjunction with tracers.
| Method/Tracer | Principle | Advantages | Limitations | Supporting Experimental Data Insights |
| L-[1-13C]leucine | Measures the dilution of the labeled leucine tracer by unlabeled leucine released from protein breakdown. | Leucine is an essential BCAA, highly involved in muscle protein metabolism.[3] Its ketoacid (α-KIC) can be measured in plasma as a proxy for intracellular enrichment, potentially reducing the need for biopsies.[10] | Leucine is oxidized within the muscle, which can complicate the interpretation of its kinetics.[11] The choice of precursor pool (plasma leucine, plasma α-KIC, or intracellular leucine) can significantly impact the calculated breakdown rate. | Studies have shown excellent correlation between different mass spectrometric methods for measuring [13C]leucine enrichment in muscle protein (r > 0.999).[5] However, the flooding dose method with leucine has been questioned as it may stimulate protein synthesis, affecting the accuracy of breakdown measurements.[12] |
| L-[ring-2H5]phenylalanine or L-[1-13C]phenylalanine | Phenylalanine is an essential amino acid that is not oxidized in muscle, simplifying the kinetic model.[9] | Simpler metabolic fate within the muscle (only incorporated into protein or transported out).[9] This simplifies the calculation of protein synthesis and breakdown. | Phenylalanine is less abundant in protein compared to leucine. | Some studies report that leucine-based tracers may yield higher protein synthesis rates compared to phenylalanine-based tracers, though this is not a universal finding and may depend on the analytical methods and physiological state.[13][14] |
| Arteriovenous (A-V) Balance Method | Measures the net exchange of an amino acid across a tissue bed (e.g., a limb) by measuring the difference in its concentration between arterial and venous blood, combined with blood flow measurements.[9] | Provides a direct measure of net protein balance (synthesis - breakdown) in a specific tissue bed.[9] When combined with a tracer, it can be used to calculate both synthesis and breakdown rates. | Invasive, requiring arterial and venous catheterization.[15] Measures net balance across the entire limb, including tissues other than muscle (e.g., skin), which can be a confounding factor.[16] Less accurate in non-steady-state conditions.[6] | The A-V balance method has been used extensively to validate other tracer methodologies.[6] However, discrepancies can arise due to the contribution of non-muscle tissues to amino acid exchange.[16] |
| Bolus Injection Method | Involves a single injection of a labeled amino acid tracer, followed by blood and muscle sampling over time.[15] | Less invasive than the A-V balance method as it does not require arterial catheterization and is logistically simpler than a constant infusion.[15] Can be adapted for non-steady-state conditions.[6][15] | The mathematical modeling can be more complex than for the steady-state continuous infusion method. | This approach has been shown to generate results comparable to the A-V method under controlled conditions.[15] |
Diagram: Logical Comparison of Protein Breakdown Measurement Methods
Caption: Comparison of tracer and methodological choices.
Trustworthiness and Self-Validation: Ensuring Data Integrity
To ensure the trustworthiness of data generated using L-[1-13C]leucine, several internal validation checks should be implemented:
-
Isotopic Steady State: Verify that plasma and/or intracellular tracer enrichment has reached a plateau during the continuous infusion. This can be assessed by analyzing samples from multiple time points during the infusion period.
-
Precursor Pool Selection: The choice of the precursor pool for calculating protein breakdown is critical. While intracellular free leucine is the most direct precursor, its measurement requires invasive muscle biopsies. Plasma α-KIC enrichment is a commonly used and well-validated surrogate for intracellular leucine enrichment.[10] Justification for the chosen precursor pool should be clearly stated.
-
Analytical Precision: The analytical method for measuring isotopic enrichment (e.g., GC-MS) should be validated for its precision and accuracy. This includes running replicate standards and demonstrating a low coefficient of variation.[17]
Conclusion: A Balanced Assessment of L-[1-13C]Leucine
L-[1-13C]leucine is a robust and widely utilized tracer for the measurement of protein breakdown. Its accuracy is well-supported by a large body of scientific literature. However, researchers must be cognizant of its metabolic complexities, particularly its oxidation within the muscle, which can introduce a layer of complexity not present with tracers like phenylalanine.
The choice of L-[1-13C]leucine versus other tracers will depend on the specific research question, the physiological context, and the available resources. When employed with a rigorous experimental design, including appropriate precursor pool selection and precise analytical techniques, L-[1-13C]leucine provides a reliable and accurate tool for elucidating the intricate dynamics of protein metabolism. The insights gained from such studies are invaluable for advancing our understanding of health and disease and for the development of novel therapeutic interventions.
References
-
Balagopal, P., Nair, K. S. (1996). Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein. Analytical Biochemistry, 239(1), 78-83. [Link]
-
Wilkinson, D. J., et al. (2021). Evaluating the Leucine Trigger Hypothesis to Explain the Post-prandial Regulation of Muscle Protein Synthesis in Young and Older Adults: A Systematic Review. Frontiers in Nutrition, 8, 682849. [Link]
-
Kim, I. Y., et al. (2021). Exploring Human Muscle Dynamics In Vivo Using Stable Isotope Tracers. Annals of Clinical Nutrition and Metabolism, 43(Suppl. 1), 16-27. [Link]
-
Zhang, X. J., et al. (2007). A novel stable isotope tracer method to measure muscle protein fractional breakdown rate during a physiological non-steady-state condition. American Journal of Physiology-Endocrinology and Metabolism, 292(3), E973-E979. [Link]
-
Examine.com. (2022). Can leucine help with age-related muscle loss?. Retrieved from [Link]
-
Watt, P. W., et al. (1992). Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine. The American Journal of Physiology, 262(3 Pt 1), E343-E349. [Link]
-
Fouillet, H., et al. (1998). Kinetics of l-[1-13C]leucine when ingested with free amino acids, unlabeled or intrinsically labeled casein. The American Journal of Physiology, 274(5), E867-E877. [Link]
-
Zhang, X. J., et al. (2007). A novel stable isotope tracer method to measure muscle protein fractional breakdown rate during a physiological non-steady-state condition. American Journal of Physiology-Endocrinology and Metabolism, 292(3), E973-9. [Link]
-
Atherton, P. J., Smith, K. (2012). Stable isotope tracers in muscle physiology research. The Journal of Physiology, 590(5), 1013-1022. [Link]
-
Matthews, D. E., et al. (1982). Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment. Metabolism, 31(11), 1105-1112. [Link]
- Wolfe, R. R., Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. John Wiley & Sons.
-
Elango, R., et al. (2017). The Indicator Amino Acid Oxidation Method With the Use of l-[1-13C]Leucine Suggests a Higher Than Currently Recommended Protein Requirement in Children With Phenylketonuria. The Journal of Nutrition, 147(1), 50-56. [Link]
-
The Physiological Society. (2016, March 31). Development and application of stable isotope tracers to exercise physiology, Phil Atherton [Video]. YouTube. [Link]
-
Biolo, G., et al. (1994). Method for the determination of the arteriovenous muscle protein balance during non-steady-state blood and muscle amino acid concentrations. American Journal of Physiology-Endocrinology and Metabolism, 267(3), E457-E464. [Link]
-
Wiechert, W., et al. (2014). High Quality 13C metabolic flux analysis using GC-MS. RWTH Publications. [Link]
-
Biolo, G., et al. (1994). Method for the determination of the arteriovenous muscle protein balance during non-steady-state blood and muscle amino acid concentrations. The American Journal of Physiology, 267(3 Pt 1), E457-E464. [Link]
-
Bennet, W. M., et al. (1990). The effect of amino acid infusion on leg protein turnover assessed by L-[15N]phenylalanine and L-[1-13C]leucine exchange. European Journal of Clinical Investigation, 20(1), 41-50. [Link]
-
Wilkinson, D. J., et al. (2018). Protocol for the measurement of muscle protein synthesis and anabolic signaling in response to nutrition and exercise in humans. Journal of Visualized Experiments, (135), 57425. [Link]
-
Tipton, K. D., Wolfe, R. R. (2001). Method for the determination of the arteriovenous muscle protein balance during non-steady-state blood and muscle amino acid concentrations. Request PDF. [Link]
-
Dideriksen, K. J., et al. (2011). Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles. Journal of Applied Physiology, 111(3), 775-782. [Link]
-
Preston, T., Slater, C. (1994). Mass spectrometric analysis of stable-isotope-labelled amino acid tracers. Proceedings of the Nutrition Society, 53(2), 363-372. [Link]
-
Glover, E. I., et al. (2011). Comparison of Arterial-Venous Balance and Tracer Incorporation Methods for Measuring Muscle Fractional Synthesis and Fractional Breakdown. Journal of Parenteral and Enteral Nutrition, 35(5), 604-611. [Link]
-
Nargund, S., et al. (2012). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 84(15), 6439-6446. [Link]
-
Tessari, P., et al. (1996). Differences in Estimates of Forearm Protein Synthesis Between Leucine and Phenylalanine Tracers Following Unbalanced Amino Acid Infusion. Metabolism, 45(11), 1363-1368. [Link]
-
UC Davis Stable Isotope Facility. (n.d.). Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. Retrieved from [Link]
-
Wilson, D. C., et al. (2003). The total branched-chain amino acid requirement in young healthy adult men determined by indicator amino acid oxidation by use of L-[1-13C]phenylalanine. The American Journal of Clinical Nutrition, 78(4), 784-791. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Evaluating the Leucine Trigger Hypothesis to Explain the Post-prandial Regulation of Muscle Protein Synthesis in Young and Older Adults: A Systematic Review [frontiersin.org]
- 4. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel stable isotope tracer method to measure muscle protein fractional breakdown rate during a physiological non-steady-state condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. physoc.org [physoc.org]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of amino acid infusion on leg protein turnover assessed by L-[15N]phenylalanine and L-[1-13C]leucine exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differences in estimates of forearm protein synthesis between leucine and phenylalanine tracers following unbalanced amino acid infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. academic.oup.com [academic.oup.com]
- 17. journals.physiology.org [journals.physiology.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
